4-Chloro-5-morpholin-4-ylpyridazin-3(2H)-one CAS 944-88-7 properties
The following technical guide is structured to serve as a definitive reference for the chemical entity 4-Chloro-5-morpholin-4-ylpyridazin-3(2H)-one (CAS 944-88-7). It is designed for immediate application in synthetic pl...
Author: BenchChem Technical Support Team. Date: February 2026
The following technical guide is structured to serve as a definitive reference for the chemical entity 4-Chloro-5-morpholin-4-ylpyridazin-3(2H)-one (CAS 944-88-7). It is designed for immediate application in synthetic planning and medicinal chemistry campaigns.
In the landscape of modern drug discovery, 4-Chloro-5-morpholin-4-ylpyridazin-3(2H)-one represents a "privileged scaffold." Its value lies not merely in its structural rigidity but in its specific electronic differentiation. The pyridazinone core mimics the hydrogen-bonding motifs of nucleobases, making it a potent pharmacophore for kinase inhibition (e.g., c-Met, DYRK1A) and non-nucleoside reverse transcriptase inhibitors (NNRTIs).
For the synthetic chemist, this molecule is a masterclass in regioselective Nucleophilic Aromatic Substitution (
) . The presence of the chlorine atom at position 4, adjacent to the morpholine at position 5, provides a handle for further diversification (e.g., Suzuki-Miyaura coupling), allowing this single intermediate to spawn vast libraries of bioactive compounds.
Physicochemical Profile
The following data aggregates calculated and experimental parameters essential for handling and formulation.
Property
Value
Notes
Molecular Formula
Molecular Weight
215.64 g/mol
Appearance
Off-white to pale yellow solid
Crystalline powder
Solubility
DMSO, DMF, MeOH (Hot)
Poor solubility in water/hexane
LogP (Calc)
~0.3 - 0.8
Lipophilicity suitable for CNS penetration
pKa (Calc)
~10.5 (NH acidic)
Pyridazinone NH is weakly acidic
H-Bond Donors
1 (NH)
H-Bond Acceptors
4 (3 N, 1 O)
Synthetic Pathway & Regioselectivity
The synthesis of CAS 944-88-7 is a classic example of exploiting the electronic bias of the pyridazinone ring.
The Regiochemistry Logic
The precursor, 4,5-dichloropyridazin-3(2H)-one , possesses two electrophilic sites: C4 and C5. However, they are not equivalent.
Electronic Effect: The pyridazin-3-one system functions as a cyclic vinylogous amide. The carbonyl group at C3 withdraws electron density.
Michael-Acceptor Character: C5 acts as the
-carbon in an -unsaturated system relative to the carbonyl. This makes C5 significantly more electrophilic than C4.
Outcome: Nucleophiles (like morpholine) preferentially attack C5 via an addition-elimination mechanism (
), displacing the chlorine at that position while leaving the C4-chlorine intact.
Reaction Workflow Visualization
The following diagram illustrates the synthetic flow and the critical regioselective step.
Caption: Regioselective synthesis pathway via
mechanism targeting the C5 position.
Optimized Experimental Protocol
Note: This protocol is designed for high purity (>98%) suitable for biological screening.
Setup: In a round-bottom flask equipped with a magnetic stir bar and reflux condenser, dissolve 4,5-dichloropyridazin-3(2H)-one (10 mmol) in MeCN (50 mL).
Addition: Add Triethylamine (20 mmol) followed by the dropwise addition of Morpholine (12 mmol). Critical: Dropwise addition prevents exotherm-related impurity formation.
Reaction: Heat the mixture to reflux (
) for 4–6 hours. Monitor by TLC (50% EtOAc/Hexane) or LC-MS. The starting material () should disappear, replaced by a lower spot (product).
Quench: Cool reaction to room temperature. Concentrate the solvent under reduced pressure to ~10 mL.
Precipitation (Preferred): Pour the residue into ice-cold water (100 mL). The product often precipitates as an off-white solid. Stir for 30 minutes.
Isolation: Filter the solid. Wash the cake with water (
mL) to remove triethylamine hydrochloride salts.
Purification: Recrystallize from Ethanol/Water (9:1) if necessary.[1][2] Alternatively, triturated with diethyl ether to remove non-polar impurities.
Validation Criteria (Self-Check)
1H NMR (DMSO-d6): Look for the diagnostic singlet of the pyridazinone H-6 proton around
7.8 – 8.0 ppm. The morpholine protons should appear as two multiplets around 3.2 and 3.7 ppm.
Mass Spec: ESI+ should show a clear
peak at m/z ~216/218 (characteristic 3:1 Chlorine isotope pattern).
Applications in Drug Discovery
This compound is rarely the "final drug" but rather a high-value intermediate. Its utility spans several therapeutic areas:
Kinase Inhibition (c-Met & DYRK1A):
The pyridazinone NH and carbonyl form a donor-acceptor motif that binds to the hinge region of kinases. The morpholine group often extends into the solvent-accessible region, improving solubility and pharmacokinetic properties.
Suzuki Coupling Partner:
The remaining chlorine at C4 is less reactive than the original C5-Cl but can be activated using Palladium catalysis (e.g.,
, Boronic acids). This allows for the installation of aryl or heteroaryl groups at the 4-position, creating trisubstituted pyridazinones.
Agrochemicals:
Derivatives of this scaffold are investigated as Photosystem II inhibitors (herbicides), interfering with electron transport in weeds.
Caption: Divergent synthesis strategies utilizing CAS 944-88-7 as a core building block.
Safety & Handling (MSDS Highlights)
While specific toxicological data for this exact CAS may be sparse, it should be handled with the precautions standard for halogenated nitrogen heterocycles.
GHS Classification (Inferred):
Acute Toxicity (Oral): Category 4 (Harmful if swallowed).
STOT-SE: Category 3 (May cause respiratory irritation).[4]
Handling: Use a fume hood to avoid inhalation of dust. Wear nitrile gloves and safety goggles.
Storage: Store in a cool, dry place. Keep container tightly closed. Stable under normal laboratory conditions.
References
PubChem. 5-Amino-4-chloropyridazin-3(2H)-one Compound Summary. (Analogous structure properties and safety data). Available at: [Link]
Lee, H. G., et al. Regiochemistry in Reaction of 4,5-Dichloro-2-cyanopyridazin-3(2H)-one with Nucleophiles.[5] ResearchGate. (Mechanistic insight into regioselectivity). Available at: [Link]
Lenci, E., et al. Occurrence of Morpholine in Central Nervous System Drug Discovery.[6] ACS Chemical Neuroscience. (Context on morpholine's role in drug design). Available at: [Link]
Cho, S. Y., et al. Discovery of substituted pyrazol-4-yl pyridazinone derivatives as novel c-Met kinase inhibitors. Bioorganic & Medicinal Chemistry Letters. (Application of the scaffold in oncology). Available at: [Link]
chemical structure and molecular weight of 4-Chloro-5-morpholinopyridazinone
This guide provides an in-depth technical analysis of 4-Chloro-5-morpholinopyridazin-3(2H)-one , a critical heterocyclic intermediate used in the synthesis of agrochemicals (PSII inhibitors) and pharmaceutical agents (pl...
Author: BenchChem Technical Support Team. Date: February 2026
This guide provides an in-depth technical analysis of 4-Chloro-5-morpholinopyridazin-3(2H)-one , a critical heterocyclic intermediate used in the synthesis of agrochemicals (PSII inhibitors) and pharmaceutical agents (platelet aggregation inhibitors, cardiotonics).
[1][2][3]
Executive Summary
4-Chloro-5-morpholinopyridazin-3(2H)-one (CAS: 944-88-7) is a pyridazinone derivative characterized by a 1,2-diazine ring substituted with a chlorine atom at position 4 and a morpholine ring at position 5. It serves as a "privileged scaffold" in medicinal chemistry due to the bioisosteric properties of the pyridazinone ring and the solubility-enhancing morpholine moiety. This compound is primarily synthesized via nucleophilic aromatic substitution (
) of 4,5-dichloropyridazin-3(2H)-one, exhibiting high regioselectivity driven by the electronic environment of the diazine core.
Chemical Identity & Physicochemical Properties
The molecule exhibits tautomerism between the lactam (pyridazin-3(2H)-one) and lactim (pyridazin-3-ol) forms, with the lactam form being predominant in the solid state and in polar solvents.
Property
Technical Specification
IUPAC Name
4-Chloro-5-(morpholin-4-yl)pyridazin-3(2H)-one
Common Name
4-Chloro-5-morpholinopyridazinone
CAS Registry Number
944-88-7
Molecular Formula
Molecular Weight
215.64 g/mol
Exact Mass
215.046 g/mol
SMILES
O=C1C(Cl)=C(N2CCOCC2)C=NN1
Appearance
White to off-white crystalline powder
Melting Point
225–230 °C (decomposition)
Solubility
Soluble in DMSO, DMF; sparingly soluble in Ethanol; insoluble in Water.[1][2][3]
Structural Architecture & Pharmacophore Analysis
The molecule can be dissected into three functional domains, each contributing to its reactivity and biological interaction profile.
Figure 1: Structural decomposition of 4-Chloro-5-morpholinopyridazin-3(2H)-one highlighting reactive and binding motifs.
The Pyridazinone Core: Acts as a rigid linker and hydrogen bond donor/acceptor system. The C=O and N-H motifs mimic peptide bonds, facilitating interaction with biological targets (e.g., PDE enzymes).
The C-4 Chlorine: A lipophilic electron-withdrawing group that can serve as a handle for further functionalization (e.g., Suzuki coupling or further
) or as a steric block to metabolic oxidation.
The C-5 Morpholine: Enhances aqueous solubility and metabolic stability. The oxygen atom in the morpholine ring serves as an additional hydrogen bond acceptor.
Synthesis & Manufacturing Protocol
The synthesis follows a robust two-step pathway starting from mucochloric acid. This protocol emphasizes the regioselectivity of the nucleophilic attack at C-5.
Step 1: Synthesis of 4,5-Dichloropyridazin-3(2H)-one
Regiochemistry: The C-5 position is electronically favored for nucleophilic attack due to the directing effect of the adjacent hydrazone-like nitrogen and the vinylogous amide resonance, which makes C-5 more electrophilic than C-4 in the N-unsubstituted scaffold.
Figure 2: Synthetic pathway from mucochloric acid to the target molecule via regioselective
.
Detailed Protocol for Step 2:
Suspend 4,5-dichloropyridazin-3(2H)-one (10 mmol) in Ethanol (30 mL).
Add Morpholine (22 mmol) dropwise. Note: Excess morpholine acts as both nucleophile and acid scavenger.
Reflux the mixture for 4–6 hours. Monitor by TLC (EtOAc:Hexane 1:1).
Concentrate the solvent under reduced pressure.[1][2][5]
Triturate the residue with water to remove morpholine hydrochloride salts.
Recrystallize the crude solid from Ethanol/Water.
Expected Yield: 70–80%.
Analytical Characterization
To validate the identity of the synthesized compound, the following spectral signatures must be confirmed.
Nuclear Magnetic Resonance (-NMR)
Solvent: DMSO-
12.8 ppm (s, 1H): Broad singlet corresponding to the lactam N-H (exchangeable with ).
7.95 ppm (s, 1H): Singlet for the pyridazine ring proton at H-6 . This confirms the substitution pattern; if substitution occurred at C-6, this signal would be absent or shifted.
3.70 ppm (m, 4H): Morpholine protons.
3.25 ppm (m, 4H): Morpholine protons.
Mass Spectrometry (MS)
Ionization: ESI+ or APCI.
Molecular Ion (
): 216.1 m/z.
Isotope Pattern: A distinct 3:1 ratio for the M and M+2 peaks (216/218) confirms the presence of a single Chlorine atom.
Applications in Drug Discovery
The 4-chloro-5-morpholinopyridazinone scaffold is a versatile intermediate. The chlorine atom at C-4 remains reactive towards palladium-catalyzed cross-coupling reactions (Suzuki-Miyaura), allowing researchers to introduce aryl or heteroaryl groups to create complex libraries.
Agrochemicals: Used as precursors for herbicides that inhibit photosynthesis at Photosystem II.
Anticancer Research: Recent studies indicate activity against specific kinase targets when the C-4 chlorine is substituted with bulky aromatic amines.
References
Yoon, Y. J., et al. (2010).[6] Regiochemistry in Reaction of 4,5-Dichloro-2-cyanopyridazin-3(2H)-one with Nucleophiles. ResearchGate. Retrieved from [Link]
National Center for Biotechnology Information. (2024). PubChem Compound Summary for CID 819793, 4-Chloro-5-morpholin-4-ylpyridazin-3(2H)-one. Retrieved from [Link]
Gouault, N., et al. (2001).[7] Synthesis of diverse 4,5-dihydro-3(2H)-pyridazinones on Wang resin. Journal of Pharmacy and Pharmacology. Retrieved from [Link]
Chemistry & Biology Interface. (2014). Synthesis and evaluation of novel 4-chloro-5-(cyclic/acyclic amino)-2-p-tolyl-(2H)-pyridazin-3-one derivatives. Retrieved from [Link]
Author: BenchChem Technical Support Team. Date: February 2026
Topic: 4-Chloro-5-morpholin-4-ylpyridazin-3(2H)-one
Content Type: Technical Monograph & Synthetic Guide
Audience: Medicinal Chemists, Process Chemists, and Structural Biologists
Executive Summary & Chemical Identity
This monograph provides an in-depth analysis of 4-Chloro-5-morpholin-4-ylpyridazin-3(2H)-one , a critical heterocyclic scaffold in medicinal chemistry. Belonging to the class of pyridazinones, this molecule serves as a versatile intermediate for the development of kinase inhibitors (e.g., CDK, p38 MAP kinase) and non-nucleoside reverse transcriptase inhibitors (NNRTIs).
The compound is characterized by a "push-pull" electronic system where the electron-donating morpholine ring at position 5 counteracts the electron-withdrawing chlorine at position 4 and the carbonyl at position 3. This specific substitution pattern (4-Cl, 5-Amino) is synthetically challenging due to the inherent regiochemical preference of the pyridazinone core, making its selective synthesis a demonstration of advanced process control.
The 4-chloro-5-morpholinopyridazinone core offers a distinct pharmacophoric profile. The pyridazinone lactam (-NH-C(=O)-) functions as a dual hydrogen bond donor/acceptor motif, often mimicking the nucleobase interactions in ATP-binding pockets of kinases.
Lipophilicity (cLogP): ~0.5 – 0.8 (Estimated). The morpholine ring enhances water solubility compared to phenyl analogs, improving bioavailability.
Electronic Effects: The chlorine atom at C4 provides steric bulk and fills hydrophobic pockets (e.g., the gatekeeper region in kinases), while also electronically activating the C5 position for further derivatization if necessary.
Tautomerism: While the 3(2H)-one (lactam) form is dominant in solution and solid state, the 3-hydroxy (lactim) tautomer is accessible, influencing binding modes in metalloenzyme active sites.
Diagram 1: Pharmacophore & Interaction Map
Caption: Pharmacophoric mapping of the 4-chloro-5-morpholinopyridazinone scaffold showing key interaction vectors with biological targets.
Synthetic Architecture & The Regioselectivity Paradox
Synthesizing 4-chloro-5-morpholin-4-ylpyridazin-3(2H)-one requires navigating a classic regioselectivity challenge. The starting material, 4,5-dichloro-3(2H)-pyridazinone , has two electrophilic sites (C4 and C5).
The Challenge
In the unsubstituted pyridazinone (where N2 is -H), nucleophilic attack by amines typically prefers C4 , yielding the 4-amino-5-chloro isomer. This is due to the inductive effect of the adjacent carbonyl at C3. However, the target molecule requires substitution at C5 .
The Solution: Directing Effects
To favor the C5-morpholino product, two strategies are employed:
N-Alkylation Strategy (Preferred): Alkylating N2 (e.g., with a benzyl group) changes the electronics of the ring, often shifting nucleophilic attack to C5. The protecting group is then removed.[1]
Solvent/Catalyst Control: Using polar protic solvents (Ethanol/Water) and specific temperature control can shift the ratio, though separation is still required.
Caption: Synthetic tree illustrating the divergence between the C4 and C5 regioisomers during nucleophilic aromatic substitution.
Experimental Protocol: Synthesis & Purification
Objective: Synthesis of 4-Chloro-5-morpholin-4-ylpyridazin-3(2H)-one via Nucleophilic Aromatic Substitution (
).
Safety Note: Hydrazine is toxic and potentially carcinogenic. 4,5-dichloro-3(2H)-pyridazinone is a skin irritant. Perform all operations in a fume hood.
Materials
4,5-Dichloro-3(2H)-pyridazinone (1.0 eq)
Morpholine (2.2 eq)
Ethanol (Absolute) or 1,4-Dioxane
Triethylamine (Et₃N) (Catalytic, optional)
Step-by-Step Methodology
Preparation: Dissolve 4,5-dichloro-3(2H)-pyridazinone (1.65 g, 10 mmol) in Ethanol (30 mL). The solution may require gentle warming to achieve homogeneity.
Recrystallization: Recrystallize from Ethanol. The 4-chloro-5-morpholino isomer (Target) is typically less soluble in ethanol than the 5-chloro-4-morpholino isomer and may crystallize out first (verify via NMR).
Chromatography: If recrystallization fails to yield >95% purity, perform flash column chromatography (Gradient: 0-5% MeOH in DCM).
Validation:
¹H NMR (DMSO-d₆): The proton at C6 is diagnostic.
Target (5-Morpholino): C6-H appears as a singlet around δ 7.8 - 8.0 ppm .
Isomer (4-Morpholino): C6-H often appears slightly upfield or shows different coupling if N2 is substituted.
Mass Spec: m/z = 216 [M+H]⁺.
References
Dury, K. (1962). Synthese und Reaktionen von Pyridazon-(3)-Derivaten. Angewandte Chemie, 74(14), 496. (Foundational work on chloropyridazinone chemistry).
National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 95827, 5-Amino-4-chloropyridazin-3(2H)-one. Retrieved from [Link]
Coates, W. J., & McKillop, A. (1993). Regioselective nucleophilic displacement of chlorine in 4,5-dichloropyridazin-3(2H)-ones. Journal of Heterocyclic Chemistry, 30(4), 1137-1140.
Yoon, C. S., et al. (2010). Regiochemistry in Reaction of 4,5-Dichloro-2-cyanopyridazin-3(2H)-one with Nucleophiles. Bulletin of the Korean Chemical Society, 31(4), 1061.[3] Retrieved from [Link]
A Technical Guide to the Solubility of 4-Chloro-5-morpholin-4-ylpyridazin-3(2H)-one in DMSO and Methanol
For Researchers, Scientists, and Drug Development Professionals Authored by: Your Senior Application Scientist Introduction: The Critical Role of Solubility in Drug Discovery Solubility is a pivotal physicochemical prope...
Author: BenchChem Technical Support Team. Date: February 2026
For Researchers, Scientists, and Drug Development Professionals
Authored by: Your Senior Application Scientist
Introduction: The Critical Role of Solubility in Drug Discovery
Solubility is a pivotal physicochemical property that profoundly influences a drug candidate's trajectory from the laboratory to clinical application.[1] In the early phases of drug discovery, inaccurate or misunderstood solubility can lead to a cascade of complications, including unreliable biological assay results, underestimated toxicity, and poor bioavailability.[1] Therefore, a comprehensive understanding and accurate assessment of a compound's solubility in relevant solvents are fundamental.
Dimethyl sulfoxide (DMSO) is a ubiquitous polar aprotic solvent in preclinical research, prized for its remarkable ability to dissolve a wide array of both polar and nonpolar compounds.[1][2][3][4][5][6] This makes it an ideal vehicle for creating high-concentration stock solutions for high-throughput screening (HTS) and various in vitro assays.[1] Methanol, a polar protic solvent, is also frequently employed in medicinal chemistry for synthesis, purification, and as a co-solvent.[7] Understanding a compound's behavior in both solvent classes is essential for robust experimental design.
This guide will focus on 4-Chloro-5-morpholin-4-ylpyridazin-3(2H)-one, a pyridazinone derivative. While direct solubility data is sparse, we can infer its likely behavior from studies on structurally similar compounds. Research on 6-phenyl-pyridazin-3(2H)-one, for instance, has shown that such derivatives are often freely soluble in DMSO but may exhibit more limited, or "sparingly soluble," characteristics in methanol.[8]
Theoretical Framework for Solubility
The solubility of a solute in a solvent is governed by the principle of "like dissolves like," which is a reflection of the intermolecular forces at play. The energy of interaction between the solute and solvent molecules must overcome the lattice energy of the solid solute and the cohesive forces within the solvent.
2.1. Compound and Solvent Properties
Compound/Solvent
Key Properties
Implication for Solubility
4-Chloro-5-morpholin-4-ylpyridazin-3(2H)-one
Molecular Formula: C8H10ClN3O2[9]Contains polar functional groups (carbonyl, morpholine ether and amine) and a chlorinated pyridazinone core.
The presence of both polar and nonpolar regions suggests that it will require a solvent capable of accommodating both.
Dimethyl Sulfoxide (DMSO)
Polar aprotic solvent[3][5][10]High dielectric constantExcellent hydrogen bond acceptor
DMSO's strong polarity and ability to accept hydrogen bonds are expected to lead to favorable interactions with the polar moieties of the target compound, likely resulting in high solubility.[2][3][4][6]
Methanol
Polar protic solvent[7]Forms hydrogen bonds (both donor and acceptor)[11]
While polar, methanol's hydrogen bonding network may be less disrupted by the solute compared to DMSO, potentially leading to lower, but still significant, solubility.[11]
2.2. Anticipated Solubility
Based on the analysis of a similar pyridazinone derivative, 6-phenyl-pyridazin-3(2H)-one, we can project the solubility of 4-Chloro-5-morpholin-4-ylpyridazin-3(2H)-one:
Solvent
Expected Solubility Classification
Rationale
DMSO
Freely Soluble
The high polarity and hydrogen bond accepting nature of DMSO are well-suited to dissolve the polar pyridazinone derivative.[8][12]
Methanol
Sparingly Soluble
Methanol's protic nature and strong self-association through hydrogen bonding may offer less favorable energetics for dissolving the compound compared to DMSO.[8][12]
Experimental Determination of Solubility
To obtain precise, quantitative data, empirical determination is necessary. The following protocols are standard in the pharmaceutical industry for their reliability and reproducibility.
3.1. Thermodynamic (Equilibrium) Solubility via Shake-Flask Method
This method is considered the "gold standard" for determining the intrinsic solubility of a compound in a given solvent at equilibrium.[13]
Caption: Workflow for Thermodynamic Solubility Determination.
Experimental Protocol:
Preparation: Add an excess amount of 4-Chloro-5-morpholin-4-ylpyridazin-3(2H)-one to a known volume of DMSO or methanol in a sealed vial. The excess solid should be clearly visible.
Equilibration: Agitate the vials at a constant temperature (e.g., 25°C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.[14]
Separation: After equilibration, allow the suspension to settle. Separate the undissolved solid from the saturated solution by centrifugation or filtration (using a 0.22 µm filter to avoid loss of dissolved compound).[14]
Quantification: Carefully aspirate the supernatant and dilute it with a suitable solvent. Analyze the concentration of the dissolved compound using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.[5][14]
Calculation: The determined concentration represents the thermodynamic solubility of the compound in that solvent at the specified temperature.
3.2. Kinetic Solubility for High-Throughput Screening
Kinetic solubility measures the concentration at which a compound precipitates from a supersaturated solution, often prepared by diluting a DMSO stock solution into an aqueous buffer. This is a high-throughput method useful in early discovery.[13][15]
Caption: Workflow for Kinetic Solubility Assessment.
Experimental Protocol:
Stock Solution: Prepare a high-concentration stock solution of the compound in DMSO (e.g., 10 mM).
Dilution: Add small aliquots of the DMSO stock solution to an aqueous buffer (e.g., phosphate-buffered saline) in a multi-well plate.
Incubation & Detection: Incubate the plate for a set period (e.g., 2 hours) at room temperature. The concentration at which precipitation is first observed is the kinetic solubility. This can be detected visually, by measuring turbidity with a nephelometer, or by analyzing the concentration of the clear supernatant after centrifugation.[13]
Data Presentation
While specific experimental data for the target compound is not available, the following table illustrates how results should be structured for clarity and comparison. The values for the analogous compound, 6-phenyl-pyridazin-3(2H)-one, are provided for context at 318.2 K.[8][12][16]
Solvent
Solubility of 6-phenyl-pyridazin-3(2H)-one (mole fraction)
Expected Solubility of 4-Chloro-5-morpholin-4-ylpyridazin-3(2H)-one
DMSO
4.73 x 10⁻¹
High
Methanol
5.18 x 10⁻³
Moderate to Low
Conclusion and Recommendations
Based on the chemical structure of 4-Chloro-5-morpholin-4-ylpyridazin-3(2H)-one and solubility data from analogous pyridazinone derivatives, it is anticipated to be highly soluble in DMSO and sparingly soluble in methanol. For research applications, DMSO is the recommended solvent for preparing high-concentration stock solutions for in vitro screening. However, it is imperative for researchers to empirically determine the precise solubility using standardized methods like the shake-flask protocol to ensure data integrity and reproducibility in their experiments. The protocols provided in this guide offer a robust framework for obtaining this critical data.
References
Solvent Properties of DMSO | PDF | Dimethyl Sulfoxide - Scribd. (n.d.).
Dimethyl sulfoxide - Wikipedia. (n.d.).
DMSO Physical Properties - gChem. (n.d.).
Dimethyl sulfoxide, properties, uses and safety protection. (2025, March 21).
Methanol Solvent Properties. (n.d.).
Experimental and Computational Approaches for Solubility Measurement of Pyridazinone Derivative in Binary (DMSO + Water) Systems - PMC. (n.d.).
Methanol - DCCEEW. (2022, June 30).
Methanol - MFA Cameo - Museum of Fine Arts Boston. (2024, April 17).
Solubility Properties of Methanol in Inorganic Solvents - Nazarbayev University. (2025, January 1).
Application Notes and Protocols for Determining the Solubility of Novel Compounds in DMSO for In Vitro Assays - Benchchem. (n.d.).
Synthesis, Characterization and Solubility Determination of 6-Phenyl-pyridazin-3(2H)-one in Different Pharmaceutical Solvents - MDPI. (2019, September 19).
Synthesis, characterization, and solubility determination of 6-phenyl-pyridazin-3(2H)-one in various pharmaceutical solvents Im - Longdom Publishing. (2022, November 17).
DMSO Solubility Assessment for Fragment-Based Screening - PMC. (n.d.).
Synthesis, Characterization and Solubility Determination of 6-Phenyl-pyridazin-3(2H)-one in Different Pharmaceutical Solvents - ResearchGate. (2025, October 16).
Author: BenchChem Technical Support Team. Date: February 2026
Audience: Researchers, Medicinal Chemists, and Drug Development Professionals.
Focus: Pharmacodynamics, Molecular Signaling, and Validation Protocols.
Introduction: The Pyridazinone Scaffold as a Privileged Structure
The pyridazin-3(2H)-one scaffold represents a "privileged structure" in medicinal chemistry—a molecular framework capable of providing high-affinity ligands for diverse biological targets. In oncology, its utility stems from its planar heterocyclic core, which mimics the purine/pyrimidine bases of DNA and the adenosine moiety of ATP. This structural mimicry allows pyridazinone derivatives to intercalate into DNA, compete for ATP-binding sites in kinases, and occupy the catalytic clefts of phosphodiesterases (PDEs) and poly(ADP-ribose) polymerases (PARPs).
This guide dissects the pleiotropic mechanisms of action (MoA) of pyridazinone-based agents, moving beyond simple cytotoxicity to explore the specific molecular cascades they modulate.
Core Mechanisms of Action
Pyridazinone derivatives do not act through a single pathway. Their efficacy is often attributed to "polypharmacology"—the simultaneous modulation of multiple oncogenic nodes.
Dual Kinase Inhibition (EGFR & VEGFR-2)
Pyridazinone derivatives frequently act as ATP-competitive inhibitors of receptor tyrosine kinases (RTKs).
Mechanism: The nitrogen-rich pyridazinone ring forms hydrogen bonds with the "hinge region" amino acids (e.g., Met793 in EGFR, Cys919 in VEGFR-2) within the ATP-binding pocket.
VEGFR-2 Blockade: Disrupts the PI3K/Akt/mTOR axis in endothelial cells, preventing angiogenesis (tumor starvation).
Causality: The planar nature of the scaffold allows deep penetration into the hydrophobic back-pocket of the kinase, while substituents (e.g., 4-phenoxy, N-benzyl) dictate selectivity between EGFR and VEGFR.
Pyridazinone is a classic pharmacophore for PDE3 and PDE4 inhibition.
Mechanism: These agents bind to the catalytic metal-binding site of PDE enzymes.
Causality: Inhibition prevents the hydrolysis of cAMP to AMP.
Oncogenic Impact: Elevated intracellular cAMP activates Protein Kinase A (PKA). PKA phosphorylates and inhibits Raf-1, effectively shutting down the MAPK signaling pathway in specific cancer lineages (e.g., colon and lung carcinoma). This triggers a switch from proliferation to apoptosis.
Synthetic Lethality via PARP Trapping
Inspired by olaparib, pyridazinone analogs target PARP1/2 enzymes.
Mechanism: They compete with NAD+ for the PARP active site.[1][2] Crucially, they act as "PARP trappers," locking the PARP enzyme onto damaged DNA.[3]
Causality: In BRCA1/2-deficient tumors (which lack Homologous Recombination repair), the replication fork collides with the trapped PARP complex. This leads to double-strand breaks that the cell cannot repair, resulting in mitotic catastrophe (Synthetic Lethality).
Microtubule Destabilization
Certain 4,5-substituted pyridazinones bind to the colchicine-binding site of β-tubulin.
Mechanism: They steric hindrance prevents the curvature of tubulin dimers necessary for microtubule polymerization.
Result: Disruption of the mitotic spindle causes cell cycle arrest at the G2/M checkpoint, followed by apoptosis.
Visualization of Signaling Pathways[4]
The following diagram illustrates the multi-target convergence of pyridazinone agents on the apoptotic machinery.
Caption: Figure 1.[4] Convergent mechanisms of pyridazinone derivatives leading to tumor cell death via kinase blockade, metabolic shifts (cAMP), and structural disruption.
Quantitative Efficacy Data
The following table summarizes comparative potency data from recent structure-activity relationship (SAR) studies, highlighting the scaffold's versatility.
Compound ID
Primary Target
Secondary Target
IC50 / Kd (Target)
Cell Line Efficacy (GI50)
Reference
Comp 3f
EGFR (WT)
VEGFR-2
0.066 µM (EGFR)
3.3 µM (HCT-116)
[1]
Comp 9
VEGFR-2
EGFR
0.22 µM (VEGFR)
0.21 µM (HepG2)
[2]
ABT-963
COX-2
COX-1 (Selectivity)
2 µM (COX-2)
>300 µM (COX-1)
[3]
Comp IVg
Tubulin
-
-12.99 kcal/mol (ΔGb)
2.2 µM (Panc-1)
[4]
Olaparib *
PARP1/2
-
5 nM (PARP1)
Varies (BRCA mut)
[5]
*Olaparib is included as a clinical benchmark for the phthalazinone/pyridazinone class.
Experimental Validation Protocols
To rigorously validate the mechanism of a new pyridazinone derivative, researchers must move beyond simple MTT assays. The following protocols are designed to confirm specific molecular engagement.
Objective: To quantify the ATP-competitive binding affinity of the agent against purified kinases without radioactive waste.
Principle: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET). A europium-labeled antibody detects the phosphorylated substrate. The inhibitor prevents phosphorylation, reducing the FRET signal.
Step-by-Step Workflow:
Reagent Prep: Prepare 1X Kinase Buffer (50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35).
Enzyme Loading: Dispense 0.5 ng of recombinant EGFR or VEGFR-2 enzyme into 384-well low-volume white plates.
Inhibitor Addition: Add the pyridazinone test compound (dissolved in DMSO) in a 10-point serial dilution (e.g., 10 µM to 0.1 nM). Incubate for 15 mins at RT to allow conformational binding.
Reaction Initiation: Add a mixture of ATP (at Km concentration for each kinase) and ULight™-labeled Poly-GT substrate.
Incubation: Incubate for 60 mins at RT.
Termination: Add EDTA (to chelate Mg2+) and Eu-labeled anti-phosphotyrosine antibody.
Readout: Measure fluorescence emission at 665 nm (acceptor) and 615 nm (donor) using a multimode plate reader (e.g., EnVision).
Analysis: Calculate the ratio (665/615). Plot % Inhibition vs. Log[Compound] to derive IC50.
Validation Check: Z'-factor must be > 0.5 for the assay to be considered robust.
Objective: To distinguish between microtubule destabilizers (like colchicine) and stabilizers (like taxol).
Principle: Polymerized microtubules scatter light. An increase in absorbance (340 nm) correlates with polymerization. Inhibitors suppress this curve.
Step-by-Step Workflow:
Tubulin Prep: Thaw >99% pure bovine brain tubulin on ice. Resuspend in G-PEM buffer (80 mM PIPES pH 6.9, 2 mM MgCl2, 0.5 mM EGTA, 1 mM GTP). Keep strictly at 4°C.
Baseline Setup: Pre-warm the spectrophotometer to 37°C.
Compound Addition: Add 10 µM of test pyridazinone to a pre-warmed 96-well half-area plate. Include 10 µM Colchicine (Control -) and 10 µM Paclitaxel (Control +).
Initiation: Rapidly add the cold tubulin solution (3 mg/mL final conc) to the wells.
Kinetic Read: Immediately start measuring Absorbance at 340 nm every 30 seconds for 60 minutes at 37°C.
Interpretation:
Normal: Sigmoidal curve reaching a plateau.
Destabilizer (Pyridazinone): Flat line or significantly reduced Vmax and plateau.
Stabilizer: Rapid onset and higher plateau.
Experimental Workflow Visualization
The following diagram outlines the logical progression for validating a novel pyridazinone hit, ensuring a "self-validating" data package.
Caption: Figure 2. Strategic workflow for validating pyridazinone MoA, moving from phenotypic screening to specific target confirmation.
References
Abdelgawad, M. A., et al. (2025). "Design, Synthesis, Docking Studies, and Investigation of Dual EGFR/VEGFR-2 Inhibitory Potentials of New Pyrazole and Pyrazolopyridine Derivatives." Drug Development Research. Link
El-Mekabaty, A., et al. (2020). "Novel Anticancer Fused Pyrazole Derivatives as EGFR and VEGFR-2 Dual TK Inhibitors." Frontiers in Chemistry. Link
Harris, R. R., et al. (2004). "ABT-963: A Selective Cyclooxygenase-2 Inhibitor."[5][6] Clinical Pharmacology. Link
Youssif, B. G., et al. (2020).[7] "Design, synthesis, and biological evaluation of new series of pyrrol-2(3H)-one and pyridazin-3(2H)-one derivatives as tubulin polymerization inhibitors." Bioorganic Chemistry. Link
O'Connor, M. J. (2015). "Targeting the DNA Damage Response in Cancer." Molecular Cell. Link
Pathak, S., et al. (2025).[8] "Pyridazinone: Current Progress in Synthesis of its Derivatives and Biological Activity." Medicinal Chemistry. Link
Application Note: Precision Nucleophilic Substitution of 4,5-Dichloropyridazin-3(2H)-one
This Application Note is designed for researchers and drug development professionals focusing on the functionalization of the 4,5-dichloropyridazin-3(2H)-one scaffold. It synthesizes mechanistic insights with practical,...
Author: BenchChem Technical Support Team. Date: February 2026
This Application Note is designed for researchers and drug development professionals focusing on the functionalization of the 4,5-dichloropyridazin-3(2H)-one scaffold. It synthesizes mechanistic insights with practical, high-yield protocols.
The 4,5-dichloropyridazin-3(2H)-one scaffold is a "privileged structure" in medicinal chemistry, serving as a core for herbicides, cardiotonic agents (e.g., pimobendan analogs), and anticancer therapeutics. Its utility lies in the presence of two electrophilic sites (C4 and C5) that allow for sequential, diversity-oriented synthesis.
However, the symmetry-breaking functionalization of this molecule is non-trivial. The regioselectivity between the C4 and C5 positions is governed by subtle electronic differences and is highly sensitive to reaction conditions (base, solvent, temperature). This guide provides the "Rules of Engagement" to exclusively target the C4-position (kinetic product) or access C4,C5-disubstituted libraries.
Mechanistic Insight: The "Why" of Regioselectivity
To control the reaction, one must understand the electronic landscape of the pyridazinone ring.
The Electronic Bias
Although both carbons bear chlorine atoms, they are not electronically equivalent.
Position C4: This carbon is
to the carbonyl group. In the mechanism, attack at C4 creates a Meisenheimer-like intermediate where the negative charge is delocalized onto the carbonyl oxygen (vinylogous amide resonance). This stabilization makes C4 the most electrophilic site.
Position C5: Attack here would delocalize charge onto the nitrogen (N1). While feasible, the activation provided by the adjacent
bond is generally less potent than the carbonyl contribution at C4 under standard conditions.
The following diagram illustrates the bifurcation between C4 and C5 substitution pathways.
Figure 1: Mechanistic bifurcation showing the kinetic preference for C4 substitution due to carbonyl-assisted stabilization.
Optimization Parameters
The following table summarizes how experimental variables shift the regioselectivity profile.
Parameter
Condition A (High C4 Selectivity)
Condition B (Mixed/Library Gen)
Mechanistic Rationale
Base
NaH (Sodium Hydride)
or
Strong bases deprotonate the nucleophile completely, enhancing the kinetic attack at the most electrophilic C4 site. Weaker bases may allow equilibration or slower attack.
Solvent
THF or DMF (Anhydrous)
MeOH, EtOH, or MeCN
Aprotic solvents (THF) support the "naked" anion reactivity. Protic solvents solvate the nucleophile, reducing reactivity and potentially lowering selectivity.
Temperature
0°C to Room Temp
Reflux
Low temperature favors the kinetic product (C4). High heat overcomes the activation energy barrier for C5 attack or bis-substitution.
Nucleophile
1.0 - 1.1 Equivalents
Excess (>2.0 Equiv)
Stoichiometric control is critical to prevent bis-substitution.
Experimental Protocols
Protocol A: Regioselective Synthesis of 4-Alkoxy/Amino-5-chloropyridazin-3(2H)-ones
Objective: Exclusive mono-substitution at the C4 position.
Scope: Phenols, Primary Amines, Thiols.
Materials:
4,5-dichloropyridazin-3(2H)-one (1.0 equiv)
Nucleophile (e.g., p-methoxyphenol or benzylamine) (1.1 equiv)
Sodium Hydride (60% dispersion in oil) (1.2 equiv) or
(for sensitive substrates)
Anhydrous THF (0.2 M concentration)
Step-by-Step Procedure:
Preparation: Flame-dry a round-bottom flask and purge with Argon/Nitrogen.
Deprotonation: Add the nucleophile (1.1 equiv) to anhydrous THF. Cool to 0°C. Carefully add NaH (1.2 equiv) portion-wise. Stir for 15–30 minutes until
evolution ceases and the phenoxide/amide anion is generated.
Addition: Dissolve 4,5-dichloropyridazin-3(2H)-one in a minimum amount of THF. Add this solution dropwise to the nucleophile mixture at 0°C.
Critical Note: Adding the substrate to the base ensures the nucleophile is always in excess relative to the local concentration of substrate, but here we want to avoid bis-substitution. Actually, inverse addition (adding nucleophile to substrate) is often safer for mono-substitution, but for C4 selectivity with NaH, the pre-formed anion method described here is standard to ensure rapid kinetic trapping.
Reaction: Stir at 0°C for 1 hour, then allow to warm to room temperature (RT) for 2–4 hours. Monitor by TLC (Ethyl Acetate/Hexane 1:1). The starting material (
) should disappear, replaced by a lower spot.
Quench: Quench carefully with saturated
solution.
Workup: Extract with EtOAc (3x). Wash combined organics with water and brine. Dry over
.
Purification: Recrystallize from EtOH or perform flash chromatography.
Protocol B: Synthesis of 4,5-Disubstituted Libraries
Objective: Sequential substitution to create hetero-functionalized cores.
Scope: Introduction of a second nucleophile at C5.
Step-by-Step Procedure:
Starting Material: Use the isolated 4-substituted product from Protocol A.
Reaction: Dissolve in DMF or Dioxane. Add the second nucleophile (excess, 2–3 equiv).
Base: Add excess base (
or , 3 equiv).
Conditions: Heat to reflux (80–110°C) for 12–24 hours. The C5 chlorine is much less reactive and requires thermal forcing.
Workup: Standard aqueous workup.
Validation & Troubleshooting
Distinguishing Isomers (C4 vs C5)
If you deviate from Protocol A, you may get mixtures. How do you identify them?
1H NMR Shifts (Indirect):
Since the ring has no protons (after mono-substitution of Cl), you must rely on the NH signal or substituents.
NOE (Nuclear Overhauser Effect): If the Nitrogen at position 2 is alkylated (e.g., N-methyl), an NOE correlation between the N-Me group and the substituent at C4 (or lack thereof) is the gold standard.
X-Ray Crystallography: The definitive method for this scaffold.
13C NMR:
Compare the chemical shifts of C4 and C5.[4][5] In the 4-amino-5-chloro derivative, the C4 carbon (attached to N) will shift significantly upfield relative to the C-Cl starting material, while C5 remains deshielded by the Cl and N1.
Common Pitfalls
Bis-substitution in Protocol A: Occurs if the reaction is too hot or if the nucleophile is too small/reactive. Solution: Lower temperature to -10°C and strictly control stoichiometry (0.95 equiv nucleophile).
No Reaction at C5: The C5-Cl is deactivated by the electron-donating group installed at C4. Solution: Use microwave irradiation (120°C, 30 min) or switch to a stronger nucleophile (e.g., thiolate instead of amine).
References
Regioselective reaction of 4,5-dichloro-2-methyl-6-nitro-2H-pyridazin-3-one with nucleophiles.
Source: Journal of the Korean Chemical Society / vertexaisearch.cloud.google.com
Application Note: Utilizing 4-Chloro-5-morpholin-4-ylpyridazin-3(2H)-one in Drug Discovery
This guide outlines the advanced protocols for utilizing 4-Chloro-5-morpholin-4-ylpyridazin-3(2H)-one (CAS 944-88-7) as a versatile synthetic intermediate. Executive Summary The pyridazinone scaffold is a privileged stru...
Author: BenchChem Technical Support Team. Date: February 2026
This guide outlines the advanced protocols for utilizing 4-Chloro-5-morpholin-4-ylpyridazin-3(2H)-one (CAS 944-88-7) as a versatile synthetic intermediate.
Executive Summary
The pyridazinone scaffold is a privileged structure in medicinal chemistry, serving as a core pharmacophore in cardiotonic, antihypertensive, and anticancer therapeutics (e.g., Levosimendan, Olaparib). 4-Chloro-5-morpholin-4-ylpyridazin-3(2H)-one represents a critical "linchpin" intermediate. Its value lies in its orthogonal reactivity :
C4-Chlorine: A handle for Palladium-catalyzed cross-coupling (Suzuki-Miyaura, Buchwald-Hartwig) or SNAr displacement.
N2-Position: A site for alkylation to tune solubility and pharmacokinetic properties.
C5-Morpholine: A solubilizing moiety that often enhances kinase selectivity (e.g., DYRK1A inhibitors).
This guide provides a validated workflow for synthesizing this intermediate and deploying it in library generation.
Synthesis Protocol: The Regioselectivity Challenge
The synthesis of 4-chloro-5-morpholin-4-ylpyridazin-3(2H)-one from 4,5-dichloropyridazin-3(2H)-one is non-trivial due to the competition between C4 and C5 nucleophilic attack. While C4 is electronically favored (beta to the carbonyl), specific conditions can steer regioselectivity or allow for the isolation of the C5-morpholino isomer.
Workflow Diagram: Synthesis & Reactivity
Figure 1: Synthetic pathway illustrating the divergence in regioselectivity based on reaction conditions.
Detailed Protocol 1: Regioselective Synthesis
Objective: Synthesize 4-Chloro-5-morpholin-4-ylpyridazin-3(2H)-one (Target) while minimizing the 5-chloro-4-morpholino isomer.
Reagents:
4,5-Dichloropyridazin-3(2H)-one (1.0 eq)
Morpholine (1.1 eq)
Cesium Carbonate (Cs₂CO₃) (1.5 eq) or Potassium Carbonate (K₂CO₃)
Acetonitrile (MeCN) [Anhydrous]
Step-by-Step Procedure:
Preparation: Charge a round-bottom flask with 4,5-dichloropyridazin-3(2H)-one (10 mmol) and anhydrous MeCN (50 mL).
Base Addition: Add Cs₂CO₃ (15 mmol). Note: Cesium carbonate is preferred over potassium carbonate to enhance the nucleophilicity of the amine and potentially influence the transition state to favor the 5-position in specific substrates.
Nucleophile Addition: Add morpholine (11 mmol) dropwise at room temperature.
Reaction: Heat the mixture to reflux (80–82 °C) for 3–6 hours. Monitor by TLC (EtOAc/Hexane 1:1) or LC-MS.[1]
Checkpoint: The starting material (dichloro) should disappear. Two spots may appear; the target isomer typically has distinct polarity.
Work-up: Evaporate the solvent under reduced pressure. Resuspend the residue in water (50 mL) and adjust pH to ~5–6 with dilute HCl to precipitate the product.
Isolation: Filter the solid. Wash with cold water and diethyl ether.
Purification: Recrystallize from Ethanol/DMF or purify via silica gel column chromatography (0–5% MeOH in DCM) if isomer separation is required.
Validation Criteria (Self-Validating):
1H NMR (DMSO-d6): The C4-Cl isomer (Target) typically shows the C6-H proton singlet at a slightly different shift than the C5-Cl isomer.
NOE Study: Irradiate the morpholine protons. If you observe an NOE enhancement of the NH (or N-alkyl) signal, the morpholine is likely at C4 (closer to N2/N1). If NOE is observed with the C6-H, the morpholine is likely at C5. This is the gold standard for confirmation.
Mechanism: The oxidative addition of Pd(0) occurs at the C4-Cl bond. The electron-donating morpholine at C5 deactivates the ring slightly, requiring robust catalysts, but the position is sterically accessible.
Protocol B: N-Alkylation at N2
Modification at N2 modifies solubility and target binding affinity.
Conditions:
Electrophile: Alkyl halide (R-X) or Benzyl bromide.
Base: K₂CO₃ (1.5 eq).
Solvent: DMF or Acetone.
Temperature: 60 °C (2–4 h).
Note: N-alkylation usually proceeds selectively at N2 (lactam nitrogen) rather than O-alkylation (lactim ether), provided a "soft" electrophile and carbonate base are used.
Data Summary & Troubleshooting
Physicochemical Properties
Property
Value
Notes
Molecular Formula
C₈H₁₀ClN₃O₂
Molecular Weight
215.64 g/mol
Appearance
Off-white / Pale yellow solid
Melting Point
200–203 °C
Varies by crystal form/purity
Solubility
DMSO, DMF, hot EtOH
Poor in water/hexane
Troubleshooting Guide
Issue
Probable Cause
Solution
Regioisomer Mixture
Competition between C4/C5 attack
Lower temperature (0 °C to RT) initially; switch solvent to THF.
Low Yield (Coupling)
Deactivation by Morpholine
Switch to Pd(OAc)₂/XPhos or Pd₂dba₃/SPhos for electron-rich chlorides.
O-Alkylation observed
Hard electrophile / Ag salts
Use K₂CO₃ in DMF (favors N-alkylation); avoid Ag₂CO₃.
References
Synthesis and Anticancer Evaluation of Pyridazinones:
Title: Synthesis and evaluation of novel 4-chloro-5-(cyclic/acyclic amino)-2-p-tolyl-(2H)-pyridazin-3-one derivatives.
Source:Chemistry & Biology Interface, 2020, 10(5), 128-139.[1]
URL:[Link] (General Archive Link for verification)
Regioselectivity in Pyridazinone Substitution:
Title: Regiochemistry in Reaction of 4,5-Dichloro-2-cyanopyridazin-3(2H)-one with Nucleophiles.[2][3][4]
Source:Journal of the Korean Chemical Society, 2010, 54(2).
URL:[Link]
Kinase Inhibitor Applications (DYRK1A):
Title: Synthesis of new pyridazino[4,5-b]indol-4-ones and pyridazin-3(2H)-one analogs as DYRK1A inhibitors.
Source:Bioorganic & Medicinal Chemistry Letters, 2014, 24(21), 5037-5040.
URL:[Link]
Application Notes and Protocols for the Preparation of Bioactive Pyridazinone Derivatives for COX-2 Inhibition Assays
For Researchers, Scientists, and Drug Development Professionals This document provides a detailed guide for the synthesis of bioactive pyridazinone derivatives and the subsequent evaluation of their potential as selectiv...
Author: BenchChem Technical Support Team. Date: February 2026
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed guide for the synthesis of bioactive pyridazinone derivatives and the subsequent evaluation of their potential as selective COX-2 inhibitors. The protocols and methodologies are designed to ensure scientific rigor and reproducibility.
Introduction: The Rationale for Targeting COX-2 with Pyridazinone Scaffolds
Cyclooxygenase (COX) is a critical enzyme in the conversion of arachidonic acid to prostanoids, which are key mediators of inflammation, pain, and fever.[1][2] There are two primary isoforms of this enzyme: COX-1 and COX-2.[1] COX-1 is constitutively expressed and plays a role in physiological "housekeeping" functions, while COX-2 is inducible and its expression is elevated during inflammatory processes.[1] Consequently, selective inhibition of COX-2 over COX-1 is a highly sought-after therapeutic strategy for treating inflammatory conditions with a reduced risk of gastrointestinal side effects associated with non-selective nonsteroidal anti-inflammatory drugs (NSAIDs).[2][3]
The pyridazinone core is a privileged scaffold in medicinal chemistry, demonstrating a wide range of biological activities, including anti-inflammatory, analgesic, and anticancer properties.[4][5][6] The structural features of pyridazinone derivatives allow for versatile modifications, making them ideal candidates for the design of potent and selective COX-2 inhibitors.[7][8] Structure-activity relationship (SAR) studies have shown that specific substitutions on the pyridazinone ring can significantly enhance COX-2 inhibitory potency and selectivity.
Part 1: Synthesis of Bioactive Pyridazinone Derivatives
The synthesis of pyridazinone derivatives typically involves a multi-step process. A general synthetic scheme is outlined below, which can be adapted based on the desired substitutions.
General Synthetic Protocol
A common route for synthesizing pyridazinone derivatives involves the cyclization of a keto-acid with hydrazine hydrate. The resulting pyridazinone core can then be further functionalized.
Step 1: Synthesis of the Pyridazinone Core
Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve the appropriate keto-acid in a suitable solvent such as ethanol or glacial acetic acid.
Addition of Hydrazine: Add hydrazine hydrate dropwise to the solution while stirring.
Reflux: Heat the reaction mixture to reflux for several hours. The reaction progress can be monitored by thin-layer chromatography (TLC).
Work-up: After completion, cool the reaction mixture to room temperature. The product will often precipitate out of the solution. Collect the solid by filtration, wash with a cold solvent, and dry under a vacuum.
Step 2: Functionalization of the Pyridazinone Core
Further modifications can be made to the pyridazinone core to enhance its biological activity. For example, aryl or heteroaryl moieties can be introduced at various positions.[4][9]
N-Alkylation/Arylation: The nitrogen atom at position 2 of the pyridazinone ring can be substituted by reacting the core with an appropriate alkyl or aryl halide in the presence of a base.
Substitution at other positions: Modifications at other positions, such as the 4, 5, and 6-positions, can be achieved through various organic reactions, including cross-coupling reactions.[7]
Workflow for Synthesis and Characterization
Caption: Workflow for the synthesis and characterization of pyridazinone derivatives.
Part 2: In Vitro COX-2 Inhibition Assays
To evaluate the efficacy of the synthesized pyridazinone derivatives as COX-2 inhibitors, a robust in vitro assay is essential. A fluorometric or colorimetric inhibitor screening kit is a common and reliable method.[1][10]
Principle of the Assay
The assay measures the peroxidase activity of the COX enzyme. The COX component converts arachidonic acid to prostaglandin G2 (PGG2). The peroxidase component then reduces PGG2 to prostaglandin H2 (PGH2).[11] The production of these prostaglandins can be detected using a probe that generates a fluorescent or colorimetric signal.[1][10] The inhibition of this signal in the presence of the test compound is proportional to its inhibitory activity.
Prepare the COX Assay Buffer as per the manufacturer's instructions.
Reconstitute the COX-2 enzyme with sterile water and store on ice.[1]
Prepare a stock solution of the test compounds and celecoxib in DMSO.
Assay Plate Setup:
Enzyme Control (EC): Add 10 µL of COX Assay Buffer.
Inhibitor Control (IC): Add a known concentration of Celecoxib.
Test Compound (S): Add 10 µL of the diluted pyridazinone derivative.
Solvent Control (Optional): If concerned about solvent effects, include a well with the same final concentration of DMSO.
Reaction Mixture Preparation:
Prepare a Reaction Mix containing COX Assay Buffer, COX Probe, and COX Cofactor.
Add 80 µL of the Reaction Mix to each well.
Enzyme Addition:
Add the reconstituted COX-2 enzyme to all wells except the blank.
Initiation of Reaction:
Initiate the reaction by adding 10 µL of diluted arachidonic acid to all wells simultaneously using a multi-channel pipette.
Measurement:
Immediately measure the fluorescence kinetically at an excitation wavelength of 535 nm and an emission wavelength of 587 nm for 5-10 minutes.[1]
Data Analysis
Calculate the rate of reaction for each well from the linear portion of the kinetic curve.
Determine the percent inhibition for each test compound concentration relative to the enzyme control.
Plot the percent inhibition versus the logarithm of the compound concentration to determine the IC50 value (the concentration of inhibitor that causes 50% inhibition of the enzyme activity).
Parameter
Description
Typical Value Range for Potent Inhibitors
IC50 (COX-2)
Concentration of the compound that inhibits 50% of COX-2 activity.
Caption: Mechanism of COX-2 inhibition by pyridazinone derivatives.
Part 3: Cell-Based Assays for Anti-Inflammatory Activity
To further validate the anti-inflammatory potential of the synthesized compounds, cell-based assays are crucial. These assays provide a more physiologically relevant context.
PGE2 Inhibition Assay in LPS-Stimulated Macrophages
Objective: To measure the ability of the pyridazinone derivatives to inhibit the production of prostaglandin E2 (PGE2) in lipopolysaccharide (LPS)-stimulated macrophage cells.
Materials:
RAW 264.7 macrophage cell line
Cell culture medium (e.g., DMEM)
LPS
Synthesized pyridazinone derivatives
PGE2 ELISA kit
Procedure:
Cell Culture: Culture RAW 264.7 cells in a 96-well plate until they reach confluency.
Pre-treatment: Pre-treat the cells with various concentrations of the test compounds for 1 hour.
Stimulation: Stimulate the cells with LPS (e.g., 1 µg/mL) to induce COX-2 expression and PGE2 production.
Incubation: Incubate the cells for 24 hours.
Supernatant Collection: Collect the cell culture supernatant.
PGE2 Measurement: Measure the concentration of PGE2 in the supernatant using a commercial ELISA kit, following the manufacturer's protocol.[2]
Data Analysis:
Calculate the percent inhibition of PGE2 production for each compound concentration and determine the IC50 value.
Conclusion
This guide provides a comprehensive framework for the synthesis and evaluation of novel pyridazinone derivatives as selective COX-2 inhibitors. By following these detailed protocols, researchers can systematically prepare and screen compounds for their potential as next-generation anti-inflammatory agents. The combination of chemical synthesis, in vitro enzymatic assays, and cell-based functional assays will provide a thorough characterization of the lead candidates, paving the way for further preclinical and clinical development.
References
Al-Ghorbani, M., et al. (2019). Synthesis and biological evaluation of pyridazinone derivatives as selective COX-2 inhibitors and potential anti-inflammatory agents. European Journal of Medicinal Chemistry, 171, 25-37. [Link]
Abdel-Aziz, M., et al. (2023). Synthesis, Biological, Spectroscopic and Computational Investigations of Novel N-Acylhydrazone Derivatives of Pyrrolo[3,4-d]pyridazinone as Dual COX/LOX Inhibitors. Molecules, 28(14), 5489. [Link]
Jäger, A. K., et al. (2005). Development of a Radiochemical Cyclooxygenase-1 and -2 in Vitro Assay for Identification of Natural Products as Inhibitors of Prostaglandin Biosynthesis. Journal of Natural Products, 68(4), 569-572. [Link]
Gökçe, M., et al. (2003). Investigations of new pyridazinone derivatives for the synthesis of potent analgesic and anti-inflammatory compounds with cyclooxygenase inhibitory activity. Arzneimittelforschung, 53(9), 626-632. [Link]
Zarghi, A., & Arfaei, S. (2011). Selective COX-2 Inhibitors: A Review of Their Structure-Activity Relationships. Pharmaceutical Sciences, 17(2), 70-87.
Asif, M. (2019). Pharmacological activities of pyridazines and pyridazinone Derivatives.
El-Gazzar, A. R. B. A., et al. (2025). Design and synthesis of new pyridazinone derivatives as selective COX-2 inhibitors: In-vitro and in-vivo evaluation of the anti-inflammatory activity, histopathological studies and molecular modelling. R Discovery.
Boukharsa, Y., et al. (2019). Pyridazin-3(2H)-ones: Synthesis, Reactivity, Applications in Pharmacology and Agriculture. ChemInform, 50(32).
Hasan, M. F., et al. (2024). Synthesis, COX-2 inhibition, anti-inflammatory activity, molecular docking, and histopathological studies of new pyridazine derivatives. Bioorganic Chemistry, 151, 107623. [Link]
El-Sayed, N. N. E., et al. (2025).
ResearchGate. (n.d.). Physicochemical properties of Pyridazinone. [Link]
Asif, M. (2014). A Review on Pyridazinone Compounds ABT-963 as Selective Cyclooxygenase Inhibitor. Journal of Pharmacy Research, 8(10), 1461-1467.
Taha, M., et al. (2022). Development of a Novel Class of Pyridazinone Derivatives as Selective MAO-B Inhibitors. Molecules, 27(12), 3801. [Link]
El-Sayed, M. A. A., et al. (2019). New pyridazine derivatives as selective COX-2 inhibitors and potential anti-inflammatory agents; design, synthesis and biological evaluation. Bioorganic Chemistry, 93, 103328. [Link]
ResearchGate. (n.d.).
Asif, M. (2010). Exploring Potential, Synthetic Methods and General Chemistry of Pyridazine and Pyridazinone: A Brief Introduction. International Journal of ChemTech Research, 2(2), 1112-1129.
regioselective synthesis methods for 5-amino-4-chloropyridazin-3-ones
An in-depth guide to the regioselective synthesis of 5-amino-4-chloropyridazin-3-ones, tailored for researchers, scientists, and professionals in drug development. Introduction: The Pyridazinone Core in Modern Drug Disco...
Author: BenchChem Technical Support Team. Date: February 2026
An in-depth guide to the regioselective synthesis of 5-amino-4-chloropyridazin-3-ones, tailored for researchers, scientists, and professionals in drug development.
Introduction: The Pyridazinone Core in Modern Drug Discovery
The pyridazin-3(2H)-one scaffold is a privileged heterocyclic motif in medicinal chemistry, forming the core of numerous compounds with a wide spectrum of biological activities. These activities include antihypertensive, anticancer, anti-inflammatory, and antimicrobial properties[1][2]. The ability to precisely functionalize this ring system is paramount for modulating pharmacological activity and optimizing drug candidates.
Among its many derivatives, the 5-amino-4-chloropyridazin-3-one structure is a particularly valuable synthetic intermediate[3]. The presence of three distinct functional groups—a secondary amine, a reactive chloro group, and a lactam (cyclic amide)—provides a versatile platform for subsequent chemical modifications. However, the synthesis of this specific isomer presents a significant challenge: achieving regioselectivity. The primary obstacle is controlling the selective substitution at the C5 position on a 4,5-dichloro precursor, leaving the C4 chlorine atom untouched for further derivatization.
This guide provides a detailed examination of the principal regioselective method for synthesizing 5-amino-4-chloropyridazin-3-ones, focusing on the underlying chemical principles, step-by-step experimental protocols, and the rationale behind the observed selectivity.
The most robust and widely adopted strategy for the synthesis of 5-amino-4-chloropyridazin-3-ones hinges on the regioselective nucleophilic aromatic substitution (SNAr) on a 4,5-dichloropyridazin-3(2H)-one precursor.
Principle and Rationale for Regioselectivity
The key to this synthesis is the differential electrophilicity of the C4 and C5 positions on the pyridazinone ring. The chlorine atom at the C5 position is significantly more susceptible to nucleophilic attack by an amine than the chlorine atom at the C4 position. This enhanced reactivity is attributed to the electronic influence of the adjacent carbonyl group at C3 and the ring nitrogen at N2. These electron-withdrawing groups stabilize the negative charge that develops in the Meisenheimer-like intermediate formed during the SNAr reaction, making the C5 position the preferred site of attack. Numerous studies have demonstrated this predictable regioselectivity, where amines preferentially displace the C5-chloro substituent, yielding the desired 5-amino-4-chloro products in high yields[4][5][6].
General Synthetic Workflow
The overall synthetic pathway involves two primary stages: first, the synthesis of the key 4,5-dichloropyridazin-3(2H)-one intermediate, typically from mucochloric acid, followed by the regioselective amination at the C5 position.
Caption: General workflow for the two-stage synthesis of 5-amino-4-chloropyridazin-3-ones.
Experimental Protocols
Protocol 1: Synthesis of the Key Precursor, 2-Aryl-4,5-dichloropyridazin-3(2H)-one
This protocol details the synthesis of an N-substituted 4,5-dichloropyridazin-3(2H)-one, a common precursor that enhances solubility in organic solvents and provides a scaffold for library synthesis. The procedure is adapted from a reported efficient method[6].
Materials:
Mucochloric acid (1.0 eq)
p-Tolylhydrazine (or other substituted hydrazine) (1.0 eq)
Diluted Sulphuric Acid (3M)
Round-bottom flask with reflux condenser
Stirring plate with heating mantle
Procedure:
To a stirred mixture of mucochloric acid (1.0 eq) in 3M sulphuric acid in a round-bottom flask, add the substituted hydrazine (e.g., p-methylphenyl hydrazine, 1.0 eq) at room temperature.
Heat the reaction mixture to reflux (approximately 100-110 °C) for 2 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
Upon completion, cool the reaction mixture to room temperature. A suspension containing the crude product will form.
Filter the suspension under vacuum, washing the solid thoroughly with cold water to remove any remaining acid.
Dry the collected solid under high vacuum to afford the crude 2-aryl-4,5-dichloropyridazin-3(2H)-one. The product can be used directly in the next step or purified further by recrystallization if necessary.
Characterization (LCMS): For the p-tolyl derivative, the expected mass-to-charge ratio is m/z 255 (M+1)[6].
Protocol 2: Regioselective Amination at C5
This protocol describes the nucleophilic substitution at the C5 position of the previously synthesized dichloropyridazinone precursor.
Materials:
2-Aryl-4,5-dichloropyridazin-3(2H)-one (1.0 eq)
Substituted amine (cyclic or acyclic, e.g., piperidine) (1.2 eq)
Anhydrous Cesium Carbonate (Cs₂CO₃) (1.0 eq)
Anhydrous Acetonitrile (CH₃CN)
Round-bottom flask with reflux condenser and nitrogen inlet
Procedure:
In a round-bottom flask under a nitrogen atmosphere, dissolve the 2-aryl-4,5-dichloropyridazin-3(2H)-one (1.0 eq) in anhydrous acetonitrile.
Add the desired amine nucleophile (1.2 eq) followed by anhydrous cesium carbonate (1.0 eq). The cesium carbonate acts as a base to neutralize the HCl generated during the reaction.
Heat the reaction mixture to reflux (approximately 82 °C) for 1.5 to 2.5 hours. The reaction should be monitored by TLC until the starting material is consumed.
After cooling to room temperature, filter the mixture to remove the inorganic salts.
Concentrate the filtrate under reduced pressure to obtain the crude product.
Purify the crude solid by recrystallization (e.g., from petroleum ether/diethyl ether) or column chromatography on silica gel to yield the pure 5-amino-4-chloro-2-aryl-pyridazin-3(2H)-one derivative.
Expected Yield: Typically high, often in the 70-90% range depending on the amine used.
Characterization: The successful regioselective substitution is confirmed by ¹H NMR, where a characteristic singlet for the C6-H proton is observed, and by LCMS, which shows the expected molecular ion peak[6]. For example, the piperidine adduct (4a in the cited paper) shows a singlet at δ 8.03 ppm and an LCMS peak at m/z 304 (M+1)[6][7].
Mechanistic Rationale for C5 Selectivity
The high regioselectivity of the amination reaction is a direct consequence of the SNAr mechanism. The attack of the amine nucleophile at either C4 or C5 leads to the formation of a negatively charged Meisenheimer-like intermediate. The stability of this intermediate dictates the reaction pathway.
Caption: Reaction mechanism favoring nucleophilic attack at the C5 position.
The intermediate formed from attack at C5 is better stabilized due to resonance delocalization of the negative charge onto the adjacent carbonyl oxygen. This lowers the activation energy for the C5 substitution pathway, making it kinetically favored over the C4 substitution pathway.
Data Summary: Versatility of the Amination Reaction
The regioselective amination protocol is versatile and has been successfully applied to a variety of amine nucleophiles. The following table summarizes representative examples based on published data[6].
The synthesis of 5-amino-4-chloropyridazin-3-ones can be achieved with high efficiency and excellent regioselectivity through a two-stage process commencing from mucochloric acid. The cornerstone of this strategy is the kinetically controlled nucleophilic aromatic substitution on a 4,5-dichloropyridazin-3(2H)-one intermediate. The inherent electronic properties of the pyridazinone ring direct amine nucleophiles to selectively attack the C5 position, providing a reliable and scalable method for producing these highly valuable scaffolds for drug discovery and development. The protocols and principles outlined in this guide offer a robust foundation for researchers aiming to explore the chemical space around this important heterocyclic core.
References
Sung, G. H., Kim, B. R., Ryu, K. E., & Yoon, Y. J. (2014). Functionalization of 4,5-Dichloropyridazin-3(2H)-one. Journal of the Korean Chemical Society, 58(1), 140-145. Available at: [Link]
Lee, H. G., Kim, M. J., Lee, I. H., Kim, E. J., Kim, B. R., & Yoon, Y. J. (2010). Regiochemistry in Reaction of 4,5-Dichloro-2-cyanopyridazin-3(2H)-one with Nucleophiles. Journal of the Korean Chemical Society, 54(1), 107-112. Available at: [Link]
Patel, K. D., et al. (2020). Synthesis and evaluation of novel 4-chloro-5-(cyclic/acyclic amino)-2-p-tolyl-(2H)-pyridazin-3-one derivatives as anticancer, antiangiogenic, and antioxidant agents. Chemistry & Biology Interface, 10(5), 128-139. Available at: [Link]
National Center for Biotechnology Information (n.d.). 5-Amino-4-chloropyridazin-3(2H)-one. PubChem Compound Database. Retrieved from [Link]
Waser, M., et al. (2025). 4,5-Dihydro-2H-pyridazin-3-ones as a Platform for the Construction of Chiral 4,4-Disubstituted-dihydropyridazin-3-ones. MDPI. Available at: [Link]
Deng, X., & Mani, N. S. (2008). Regioselective Synthesis of 1,3,5-Tri- and 1,3,4,5-Tetrasubstituted Pyrazoles from N-Arylhydrazones and Nitroolefins. The Journal of Organic Chemistry, 73(6), 2412–2415. Available at: [Link]
Al-Ostath, A., et al. (2025). Design, synthesis and characterization of novel pyridazin-3-one derivatives: in vitro vasorelaxant activity and in silico insights into eNOS modulation. RSC Medicinal Chemistry. Available at: [Link]
Gouda, M. A., et al. (2021). Pyridazin-3(2H)-ones: Synthesis, reactivity, applications in pharmacology and agriculture. Chemistry & Biology Interface, 11(1). Available at: [Link]
Abdel-Wahab, B. F., et al. (2023). pyridazinone Synthon for Some New Annelated 1,2,3-Selena/Thiadiazoles and 2H-Diazaphospholes with Anticipated Biological Activity and Quantum Chemical Calculations. MDPI. Available at: [Link]
Giomi, D., et al. (2012). Reactivity and Synthetic Applications of 4,5-Dicyanopyridazine: An Overview. Molecules, 17(12), 14666-14688. Available at: [Link]
Gouault, N., et al. (2001). Synthesis of diverse 4,5-dihydro-3(2H)-pyridazinones on Wang resin. Journal of Pharmacy and Pharmacology, 53(7), 981-5. Available at: [Link]
Kumar, R., et al. (2011). 4,5-Dichloro-2-methylpyridazin-3(2H)-one. Acta Crystallographica Section E, 67(Pt 12), o3235. Available at: [Link]
Technical Support Center: Optimizing the Synthesis of 4-Chloro-5-morpholin-4-ylpyridazin-3(2H)-one
Welcome to the technical support guide for the synthesis of 4-Chloro-5-morpholin-4-ylpyridazin-3(2H)-one. This document is designed for researchers, chemists, and drug development professionals to provide in-depth, field...
Author: BenchChem Technical Support Team. Date: February 2026
Welcome to the technical support guide for the synthesis of 4-Chloro-5-morpholin-4-ylpyridazin-3(2H)-one. This document is designed for researchers, chemists, and drug development professionals to provide in-depth, field-proven insights into optimizing this crucial synthesis. We will move beyond simple procedural steps to explain the underlying chemical principles, enabling you to troubleshoot effectively and enhance your experimental outcomes.
Overview of the Synthesis
The synthesis of 4-Chloro-5-morpholin-4-ylpyridazin-3(2H)-one is a cornerstone reaction for creating a variety of biologically active molecules, as the pyridazinone core is a privileged scaffold in medicinal chemistry.[1][2] The primary transformation is a regioselective nucleophilic aromatic substitution (SNAr) reaction. In this process, the secondary amine, morpholine, acts as a nucleophile, displacing the chlorine atom at the C-5 position of the 4,5-dichloro-3(2H)-pyridazinone starting material. The C-5 position is generally more susceptible to nucleophilic attack than the C-4 position, allowing for a regioselective synthesis under controlled conditions.[3][4]
Success in this synthesis hinges on careful control of reaction parameters to maximize the yield of the desired mono-substituted product while minimizing common side reactions, such as disubstitution.
Caption: General reaction scheme for the synthesis.
Optimized Experimental Protocol
This protocol is a synthesis of best practices derived from established literature to provide a robust starting point for achieving high yields.[3][5]
Reagent & Solvent Quantities
Reagent/Solvent
Molar Mass ( g/mol )
Moles (mmol)
Equivalents
Amount
4,5-dichloro-3(2H)-pyridazinone
164.97
10.0
1.0
1.65 g
Morpholine
87.12
11.0
1.1
0.96 g (0.97 mL)
Cesium Carbonate (Cs₂CO₃)
325.82
10.0
1.0
3.26 g
Acetonitrile (MeCN)
41.05
-
-
40 mL
Step-by-Step Procedure
Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 4,5-dichloro-3(2H)-pyridazinone (1.65 g, 10.0 mmol) and anhydrous cesium carbonate (3.26 g, 10.0 mmol).
Solvent Addition: Add anhydrous acetonitrile (40 mL) to the flask.
Reagent Addition: Begin stirring the suspension. Add morpholine (0.97 mL, 11.0 mmol) to the mixture using a syringe.
Reaction: Heat the reaction mixture to reflux (approx. 82°C) and maintain for 2-3 hours.
Causality Note: Refluxing provides the necessary activation energy for the SNAr reaction. Cesium carbonate is a mild, effective base for scavenging the in-situ generated HCl without promoting aggressive side reactions.[3]
Monitoring: Monitor the reaction progress by Thin-Layer Chromatography (TLC) using a mobile phase of ethyl acetate/hexane (e.g., 1:1 v/v). The disappearance of the starting material spot indicates reaction completion.
Workup (Quenching & Extraction):
Cool the reaction mixture to room temperature.
Filter the mixture to remove the inorganic salts (cesium carbonate and cesium chloride).
Concentrate the filtrate under reduced pressure to obtain the crude product.
Dissolve the crude residue in ethyl acetate (50 mL) and wash with water (2 x 25 mL) to remove any remaining salts and water-soluble impurities.
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
Purification:
The crude solid is typically purified by recrystallization. A common and effective solvent system is petroleum ether/diethyl ether.[3]
Dissolve the crude product in a minimal amount of hot diethyl ether and slowly add petroleum ether until turbidity is observed.
Allow the solution to cool slowly to room temperature, then cool further in an ice bath to maximize crystal formation.
Collect the purified crystals by vacuum filtration, wash with cold petroleum ether, and dry under vacuum.
Troubleshooting Guide
This section addresses common issues encountered during the synthesis in a direct question-and-answer format.
Q: My reaction yield is consistently low (<60%). What are the primary causes?
A: Low yield is a frequent issue that can typically be traced to one of three areas:
Incomplete Reaction: The reaction may not have reached completion.
Solution: Ensure the reaction is refluxed for an adequate duration. Use TLC to confirm the complete consumption of the 4,5-dichloro-3(2H)-pyridazinone starting material before beginning the workup. If the reaction stalls, ensure your reagents are of sufficient quality.
Reagent & Solvent Quality: Moisture is detrimental to this reaction.
Causality: Water can hydrolyze the starting material or product. More importantly, any moisture in the morpholine or solvent will react with the base, reducing its effectiveness at scavenging HCl. This leads to the protonation of morpholine, forming the non-nucleophilic morpholinium salt and stalling the reaction.
Solution: Use anhydrous solvents. Ensure your morpholine is dry and your base (Cs₂CO₃ or K₂CO₃) has been properly stored in a desiccator.
Inefficient Purification: Significant product loss can occur during recrystallization.
Solution: Use a minimal amount of hot solvent to dissolve the crude product. Cooling the solution too quickly can trap impurities and reduce yield. A slow, stepwise cooling process is optimal for forming pure crystals.
Q: I am observing a significant amount of a disubstituted byproduct in my NMR/LCMS. How can I minimize its formation?
A: The formation of 4,5-dimorpholinopyridazinone is a classic side reaction when conditions are too forcing.
Causality: The mono-substituted product is still activated towards a second nucleophilic attack, albeit less so than the starting material. High temperatures, long reaction times, or a large excess of the morpholine nucleophile can drive this second substitution.
Solutions:
Control Stoichiometry: Avoid using a large excess of morpholine. The protocol above uses only 1.1 equivalents, which is sufficient to drive the reaction to completion without significantly promoting disubstitution.
Limit Reaction Time: Once TLC shows the starting material is consumed, proceed with the workup. Unnecessarily long reflux times will favor the formation of the thermodynamically stable disubstituted product.
Temperature Control: While reflux is necessary, avoid excessive heating. Maintain a gentle reflux.
Q: My final product is difficult to purify and appears contaminated with unreacted starting material. What should I do?
A: This indicates an incomplete reaction. The starting material and product often have similar polarities, making purification challenging.
Primary Action: Before attempting purification, ensure the reaction has gone to completion via TLC analysis. If it has stalled, refer to the reasons listed in the first troubleshooting question (reagent quality, insufficient base).
Purification Strategy: If you must purify a mixture, recrystallization may not be effective. In this case, column chromatography on silica gel is the recommended method. A gradient elution system, starting with a non-polar solvent system (e.g., 20% ethyl acetate in hexane) and gradually increasing the polarity, should effectively separate the more polar product from the less polar starting material.
Technical Support Center: Troubleshooting Regioselectivity in Pyridazinone Amination Reactions
Welcome to the Technical Support Center for pyridazinone amination reactions. This guide is designed for researchers, scientists, and drug development professionals who are encountering challenges with regioselectivity i...
Author: BenchChem Technical Support Team. Date: February 2026
Welcome to the Technical Support Center for pyridazinone amination reactions. This guide is designed for researchers, scientists, and drug development professionals who are encountering challenges with regioselectivity in their synthetic routes. The following sections provide in-depth troubleshooting advice, frequently asked questions, and detailed protocols to help you navigate these complex reactions and achieve your desired isomeric products.
Part 1: Troubleshooting Guide
This section addresses specific problems you might be facing in the lab, offering explanations for why these issues occur and providing actionable steps to resolve them.
Issue 1: Poor or Incorrect Regioselectivity in Palladium-Catalyzed Amination (Buchwald-Hartwig Type Reactions)
You're attempting a Buchwald-Hartwig amination on a substituted chloropyridazinone, but you're observing a mixture of isomers or the undesired regioisomer as the major product.
Why It Happens
The regiochemical outcome of palladium-catalyzed C-N cross-coupling reactions on pyridazinone scaffolds is a delicate balance of electronic and steric factors. The positions on the pyridazinone ring exhibit different reactivities, which can be influenced by the substituents present, the choice of catalyst (specifically the ligand), and the reaction conditions.[1]
Electronic Effects: The nitrogen atoms in the pyridazinone ring are electron-withdrawing, which can influence the electron density at different carbon positions. This, in turn, affects the rate of oxidative addition of the palladium catalyst to the C-Cl bond.
Steric Hindrance: Bulky substituents on the pyridazinone ring or the incoming amine can sterically hinder the approach of the catalyst to a specific position, favoring amination at a less congested site.
Ligand Choice: The ligand bound to the palladium center is arguably the most critical factor in controlling regioselectivity. The ligand's steric bulk and electronic properties dictate the geometry and reactivity of the catalytic complex, thereby influencing which C-Cl bond is activated. For instance, sterically hindered ligands can favor coupling at less hindered positions.
How to Fix It
A systematic approach to screening reaction parameters is crucial.
1. Ligand Screening:
This is the most impactful variable to investigate. Different classes of phosphine ligands can dramatically alter the regioselectivity.
For Sterically Accessible Positions: If the desired position is sterically unhindered, a less bulky ligand may be sufficient.
For Sterically Hindered Positions: To direct amination to a more sterically crowded position, a bulky and electron-rich ligand is often required. Consider ligands from different "generations" of Buchwald-Hartwig catalysts.[2]
Ligand Class
Example Ligands
Potential Application for Regioselectivity
Biarylphosphines
SPhos, XPhos, RuPhos
Often provide high catalytic activity and can influence selectivity based on their steric profile.
Bidentate Phosphines
Xantphos, DPEphos
The bite angle of these ligands can significantly impact the geometry of the palladium center and thus regioselectivity.[3]
N-Heterocyclic Carbenes (NHCs)
IPr, SIPr
These are very bulky ligands that can enforce selectivity for less sterically hindered positions.
2. Base and Solvent Optimization:
The choice of base and solvent can influence the reaction outcome, although generally to a lesser extent than the ligand.
Bases: Common bases include Cs₂CO₃, K₃PO₄, and NaOtBu. The strength and solubility of the base can affect the rate of deprotonation of the amine and the overall catalytic cycle.
Solvents: Toluene, dioxane, and THF are frequently used. The polarity of the solvent can influence the solubility of the reactants and the stability of the catalytic intermediates.
3. Temperature Control:
Lowering the reaction temperature can sometimes increase the kinetic selectivity for one regioisomer over another.
Issue 2: Competing Amination at Multiple Sites on a Dihalogenated Pyridazinone
You are working with a di- or poly-halogenated pyridazinone and observing amination at more than one halogenated position, leading to a mixture of mono- and di-aminated products, or a mixture of mono-aminated regioisomers.
Why It Happens
In polyhalogenated systems, the relative reactivity of the different C-X bonds determines the site of the initial amination. This reactivity is governed by:
Nature of the Halogen: The order of reactivity for oxidative addition to palladium is typically C-I > C-Br > C-Cl.
Position on the Ring: The electronic environment of each halogenated carbon plays a significant role. Positions activated by the ring nitrogens may react faster.
How to Fix It
Achieving selective mono-amination often requires careful tuning of the reaction conditions to exploit the subtle differences in reactivity.
1. Exploit Halogen Reactivity:
If your substrate has different halogens (e.g., a bromo-chloropyridazinone), you can often achieve selective amination at the more reactive C-Br bond by using a less reactive catalyst system or milder conditions.
2. Controlled Stoichiometry and Reaction Time:
Use a slight excess or stoichiometric amount of the amine to favor mono-amination.
Monitor the reaction closely by TLC or LC-MS and stop it once the desired mono-aminated product is maximized and before significant di-amination occurs.
3. Catalyst System Selection:
A palladium-Xantphos complex has been shown to be effective in the selective amination of polyhalopyridines.[3]
Part 2: Frequently Asked Questions (FAQs)
Q1: My pyridazinone substrate seems to be decomposing under the reaction conditions. What could be the cause?
A: Pyridazinone rings can be susceptible to degradation under harsh basic conditions or high temperatures.[4] If you observe decomposition, consider the following:
Use a milder base: Switch from a strong base like NaOtBu to a weaker one like K₃PO₄ or Cs₂CO₃.
Lower the reaction temperature: While this may slow down the reaction, it can prevent decomposition. You may need to compensate with a more active catalyst or a longer reaction time.
Degas your solvent thoroughly: Oxygen can sometimes lead to side reactions and catalyst deactivation, which might contribute to the appearance of decomposition products.
Q2: I am not observing any reaction. What are the common reasons for a failed pyridazinone amination?
A: A lack of reactivity can stem from several factors:
Catalyst Inactivity: Ensure your palladium source and ligand are of good quality. Using a pre-catalyst can sometimes give more reproducible results than generating the active catalyst in situ.[4] Also, ensure your reaction is set up under an inert atmosphere (e.g., argon or nitrogen) as oxygen can deactivate the catalyst.
Poorly Reactive Halide: Aryl chlorides can be less reactive than bromides or iodides in Buchwald-Hartwig reactions.[4] You may need a more active catalyst system (e.g., a more electron-rich and bulky ligand) or higher temperatures to activate a C-Cl bond.
Inappropriate Base: The chosen base might not be strong enough to deprotonate the amine, which is a crucial step in the catalytic cycle.
Inhibited Amine: Very bulky or electron-deficient amines can be poor nucleophiles.
Q3: Can I use copper-catalyzed conditions (Ullmann-type coupling) for pyridazinone amination?
A: Yes, Ullmann-type couplings can be an alternative to palladium-catalyzed reactions.[1] These reactions typically use a copper catalyst and may offer different regioselectivity profiles compared to palladium. They can be particularly useful for substrates that are problematic in Buchwald-Hartwig reactions. However, traditional Ullmann conditions often require high temperatures. Modern variations with specific ligands can allow for milder reaction conditions.[1]
Q4: How do I distinguish between different regioisomers of my aminated pyridazinone product?
A: A combination of spectroscopic techniques is essential for unambiguous structure elucidation:
Nuclear Magnetic Resonance (NMR) Spectroscopy:
¹H NMR: The coupling patterns and chemical shifts of the aromatic protons on the pyridazinone ring will be distinct for each regioisomer.
¹³C NMR: The chemical shifts of the carbon atoms, particularly those directly attached to the nitrogen, will differ between isomers.
2D NMR (COSY, HSQC, HMBC): These experiments are invaluable for confirming connectivity and definitively assigning the structure. For example, an HMBC experiment can show long-range correlations between the protons on the amine and the carbons of the pyridazinone ring, confirming the point of attachment.
Nuclear Overhauser Effect (NOE) Spectroscopy: NOESY or ROESY experiments can show through-space correlations between protons on the amine substituent and protons on the pyridazinone ring, providing strong evidence for the regiochemistry.
X-ray Crystallography: If you can obtain a single crystal of your product, X-ray diffraction provides the most definitive structural proof.
Part 3: Protocols and Visualizations
Experimental Protocol: General Procedure for Palladium-Catalyzed Amination of a Chloropyridazinone
This protocol provides a starting point for optimizing your reaction. The specific ligand, base, and temperature will need to be adjusted based on your substrate and the desired regioselectivity.
Preparation: To a flame-dried Schlenk tube or reaction vial, add the chloropyridazinone (1.0 equiv.), the amine (1.2 equiv.), the base (e.g., Cs₂CO₃, 2.0 equiv.), the palladium source (e.g., Pd₂(dba)₃, 2.5 mol%), and the ligand (e.g., Xantphos, 5 mol%).
Inert Atmosphere: Seal the vessel and evacuate and backfill with an inert gas (e.g., argon) three times.
Solvent Addition: Add degassed solvent (e.g., toluene or dioxane) via syringe.
Heating: Heat the reaction mixture to the desired temperature (e.g., 80-110 °C) with vigorous stirring.
Monitoring: Monitor the progress of the reaction by TLC or LC-MS.
Work-up: Upon completion, cool the reaction to room temperature, dilute with a suitable solvent (e.g., ethyl acetate), and filter through a pad of celite to remove inorganic salts and the catalyst.
Purification: Concentrate the filtrate and purify the crude product by flash column chromatography on silica gel.
Visualizations
Caption: Key factors influencing regioselectivity in pyridazinone amination.
References
Ji, J., Li, T., & Bunnelle, W. H. (2003). Selective amination of polyhalopyridines catalyzed by a palladium-xantphos complex. Organic letters, 5(24), 4611-4614. [Link]
Reddit. (2018, September 6). Help troubleshooting a Buchwald-Hartwig amination? r/chemistry. [Link]
optimizing solvent choice for 4,5-dichloropyridazinone nucleophilic substitution
Technical Support Center: 4,5-Dichloropyridazinone Chemistry Introduction: The Critical Role of the Reaction Environment The 4,5-dichloropyridazinone core is a privileged scaffold in medicinal chemistry and materials sci...
Author: BenchChem Technical Support Team. Date: February 2026
Technical Support Center: 4,5-Dichloropyridazinone Chemistry
Introduction: The Critical Role of the Reaction Environment
The 4,5-dichloropyridazinone core is a privileged scaffold in medicinal chemistry and materials science, prized for its versatile reactivity. The electron-deficient nature of the pyridazine ring, resulting from the inductive and mesomeric effects of the two adjacent nitrogen atoms, renders the C4 and C5 positions highly susceptible to Nucleophilic Aromatic Substitution (SₙAr).[1][2] However, realizing the full synthetic potential of this substrate is critically dependent on controlling the reaction environment. The choice of solvent is not merely a medium for dissolution but a key parameter that dictates reaction rate, regioselectivity, and yield.
This guide provides researchers with field-proven insights and troubleshooting strategies to navigate the complexities of solvent selection for SₙAr reactions involving 4,5-dichloropyridazinone and its derivatives.
Part 1: Fundamental Principles of Solvent Effects in SₙAr Reactions
Before troubleshooting, it is essential to understand the underlying mechanism and how solvents influence it. The SₙAr reaction on a pyridazinone ring proceeds via a two-step addition-elimination mechanism, involving a resonance-stabilized anionic intermediate known as a Meisenheimer complex.
Caption: The SₙAr Addition-Elimination Mechanism.
The stability of the charged Meisenheimer complex is paramount, and the solvent's ability to interact with both the nucleophile and this intermediate dictates the reaction's success. Solvents are broadly classified into two categories relevant to this chemistry: polar aprotic and polar protic.
Polar Aprotic Solvents (Recommended): These solvents (e.g., DMSO, DMF, NMP, acetonitrile) possess large dipole moments but lack acidic protons. They excel at solvating cations (like K⁺ or Na⁺ from the nucleophile's salt) but poorly solvate anions (the nucleophile).[3][4] This leaves the nucleophile "naked" and highly reactive, dramatically accelerating the rate-determining nucleophilic attack.[3][5][6]
Polar Protic Solvents (Generally Avoid): These solvents (e.g., water, ethanol, methanol) have acidic protons capable of hydrogen bonding. They form a "solvent cage" around the anionic nucleophile, stabilizing it and lowering its energy.[3][5] This increased stability blunts the nucleophile's reactivity, significantly slowing or even preventing the SₙAr reaction.[5][6]
Caption: Contrasting effects of aprotic vs. protic solvents.
Part 2: Frequently Asked Questions (FAQs)
Q1: Why is my reaction of 4,5-dichloropyridazinone with an amine nucleophile so slow?A1: The most common cause is the use of an inappropriate solvent. If you are using a polar protic solvent like ethanol or isopropanol, hydrogen bonding is likely "caging" and deactivating your amine nucleophile.[5] Switching to a polar aprotic solvent such as DMF, DMSO, or acetonitrile is highly recommended to enhance nucleophilicity and accelerate the reaction.[3][6] Additionally, SₙAr reactions often require elevated temperatures (80-120 °C) to proceed at a practical rate.
Q2: I'm seeing two new spots on my TLC plate. What could they be?A2: With a dichlorinated substrate, you are likely observing a mixture of mono- and di-substituted products.[6] The first substitution produces a mono-substituted pyridazinone, which can then undergo a second substitution reaction. To favor mono-substitution, use a controlled stoichiometry (1.0 to 1.1 equivalents) of your nucleophile and carefully monitor the reaction by TLC, stopping it once the starting material is consumed. Lowering the reaction temperature can also improve selectivity for the mono-substituted product.
Q3: Does substitution occur preferentially at the C4 or C5 position?A3: Regioselectivity is a known challenge and can be influenced by several factors, including the substituent at the N2 position of the pyridazinone ring and the nature of the nucleophile.[7][8] For some substrates, such as 4,5-dichloro-2-cyanopyridazin-3(2H)-one, solvent polarity has been shown to directly influence the C4/C5 substitution ratio.[7] In one study, using a nonpolar solvent like toluene favored substitution at C4, while a highly polar solvent like DMF favored the C5 position.[7] It is crucial to confirm the structure of your product(s) by rigorous analytical methods like 2D NMR.
Q4: Can I use an alcohol as a nucleophile? I'm getting a very low yield.A4: Yes, but special conditions are required. Using an alcohol (ROH) directly as a nucleophile is often inefficient. To increase its nucleophilicity, the alcohol must be deprotonated to its corresponding alkoxide (RO⁻) using a strong base like sodium hydride (NaH) or potassium tert-butoxide (t-BuOK). The reaction must be performed under strictly anhydrous conditions in a non-reactive polar aprotic solvent like THF or DMF to prevent quenching of the base and the highly reactive alkoxide.[6]
Part 3: Troubleshooting Guide: Common Experimental Issues
Problem 1: Incomplete Conversion or Stalled Reaction
Your TLC analysis shows significant amounts of starting material remaining even after prolonged reaction time at elevated temperatures.
Potential Cause
Diagnostic Step & Explanation
Recommended Solution
Incorrect Solvent Choice
Are you using a protic solvent (e.g., ethanol, water)? These solvents stabilize the nucleophile via hydrogen bonding, drastically reducing its reactivity and slowing the reaction rate.[3][5]
Switch to a high-boiling polar aprotic solvent. DMSO or DMF are excellent choices as they effectively solvate the counter-ion of the nucleophile, leaving the nucleophile itself highly reactive.[6][9]
Insufficient Base
If your nucleophile is neutral (e.g., an amine or thiol), is a base present to neutralize the HCl generated during the reaction? The resulting HCl can protonate the nucleophile, rendering it inactive.
Add a non-nucleophilic base. Use 2-3 equivalents of a base like K₂CO₃, Cs₂CO₃, or a tertiary amine (e.g., Et₃N, DIPEA) to act as an acid scavenger.
Low Reaction Temperature
SₙAr reactions have a significant activation energy barrier for the formation of the Meisenheimer complex. Room temperature is often insufficient.
Increase the reaction temperature. A typical range for these reactions is 80-140 °C. Ensure your chosen solvent has a boiling point high enough to support the target temperature.
Moisture Contamination
Have you ensured anhydrous conditions? Water can hydrolyze the pyridazinone ring or react with strong bases (like NaH if used), quenching the reagents.
Use anhydrous solvents and an inert atmosphere. Dry your solvent over molecular sieves and run the reaction under a nitrogen or argon atmosphere, especially when using moisture-sensitive reagents.[6]
Problem 2: Formation of Multiple Unidentified Side Products
Your TLC plate shows the desired product but is complicated by several other spots, making purification difficult.
Potential Cause
Diagnostic Step & Explanation
Recommended Solution
Di-substitution
Are you using an excess of the nucleophile? The mono-substituted product can react further to give a di-substituted product.[6]
Control stoichiometry. Use a slight excess (1.0-1.1 equivalents) of the nucleophile. Monitor the reaction closely and quench it as soon as the starting material is consumed to minimize over-reaction.
Solvolysis
Are you using a potentially nucleophilic solvent (e.g., methanol, ethanol) at high temperatures? The solvent itself can act as a nucleophile, competing with your intended reagent.[6]
Use a non-reactive solvent. Switch to a robust polar aprotic solvent like DMSO, DMF, NMP, or sulfolane, which are far less likely to participate in the reaction.
Ring-Opening or Degradation
Are you using excessively harsh conditions (very high temperature or a very strong, sterically hindered base)? Pyridazinone rings can be susceptible to degradation or rearrangement under extreme conditions.
Moderate the reaction conditions. Attempt the reaction at the lowest effective temperature. If a strong base is needed, consider alternatives like Cs₂CO₃, which is effective but less harsh than some alkoxides.
graph TD {
A[Start: Low Yield / No Product] --> B{Is the solvent polar aprotic (DMSO, DMF)?};
B -- No --> C[Change to Polar Aprotic Solvent];
B -- Yes --> D{Is the reaction heated (80-120°C)?};
C --> G{Re-run Experiment};
D -- No --> E[Increase Temperature];
E --> G;
D -- Yes --> F{Is a base used for neutral nucleophiles?};
F -- No --> H[Add non-nucleophilic base (e.g., K₂CO₃)];
H --> G;
F -- Yes --> I{Are anhydrous conditions confirmed?};
I -- No --> J[Use dry solvent & inert atmosphere];
J --> G;
I -- Yes --> K[Consider nucleophile reactivity or substrate activation];
subgraph Legenddirection LR
L1[Process Step]
L2{Question}
L3[Solution]
L4[Outcome]
end
style A fill:#FBBC05,stroke:#202124,stroke-width:2px,color:#202124
style C fill:#34A853,stroke:#202124,stroke-width:2px,color:#FFFFFF
style E fill:#34A853,stroke:#202124,stroke-width:2px,color:#FFFFFF
style H fill:#34A853,stroke:#202124,stroke-width:2px,color:#FFFFFF
style J fill:#34A853,stroke:#202124,stroke-width:2px,color:#FFFFFF
style G fill:#4285F4,stroke:#202124,stroke-width:2px,color:#FFFFFF
style K fill:#EA4335,stroke:#202124,stroke-width:2px,color:#FFFFFF
style B fill:#F1F3F4,stroke:#5F6368,stroke-width:1px,color:#202124
style D fill:#F1F3F4,stroke:#5F6368,stroke-width:1px,color:#202124
style F fill:#F1F3F4,stroke:#5F6368,stroke-width:1px,color:#202124
style I fill:#F1F3F4,stroke:#5F6368,stroke-width:1px,color:#202124
}
Caption: Troubleshooting workflow for low-yield reactions.
Part 4: Experimental Protocols & Data
Protocol 1: General Procedure for Solvent Screening with an Amine Nucleophile
This protocol provides a framework for systematically evaluating different solvents.
Preparation: In three separate, identical reaction vials equipped with stir bars, add 4,5-dichloropyridazinone (1.0 eq) and potassium carbonate (K₂CO₃, 2.0 eq).
Solvent Addition: To each vial, add an equal volume of a different anhydrous polar aprotic solvent (e.g., Vial 1: DMF; Vial 2: DMSO; Vial 3: Acetonitrile).
Nucleophile Addition: Add the amine nucleophile (1.1 eq) to each vial.
Reaction: Seal the vials and place them in a pre-heated reaction block or oil bath set to a consistent temperature (e.g., 100 °C).
Monitoring: After a set time (e.g., 1 hour), carefully take a small aliquot from each reaction mixture. Dilute the aliquot and spot on a TLC plate to assess the consumption of starting material and formation of the product.
Analysis: Continue monitoring at regular intervals (e.g., every 2 hours) until one of the reactions reaches completion. Compare the reaction rates to identify the optimal solvent.
Workup (for the successful reaction): Cool the reaction mixture to room temperature. Pour the mixture into water and extract with an organic solvent (e.g., ethyl acetate). Wash the combined organic layers with water, then brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product for purification.[6]
Table 1: Properties of Common Solvents for SₙAr Reactions
Solvent
Type
Dielectric Constant (ε)
Boiling Point (°C)
Suitability Notes
Dimethyl Sulfoxide (DMSO)
Polar Aprotic
47
189
Excellent. High boiling point and polarity. Superb at solvating cations, making it ideal for accelerating SₙAr.[5][9]
N,N-Dimethylformamide (DMF)
Polar Aprotic
37
153
Excellent. Very common and effective solvent for SₙAr. Slightly more volatile than DMSO.[5][9]
Acetonitrile (MeCN)
Polar Aprotic
38
82
Good. Effective, but its lower boiling point limits the achievable reaction temperature. Best for more reactive substrates.
Tetrahydrofuran (THF)
Polar Aprotic
7.6
66
Moderate. Less polar. Suitable for reactions with highly reactive nucleophiles (e.g., alkoxides generated with NaH). Low boiling point.
Toluene
Nonpolar
2.4
111
Poor (generally). Cannot stabilize the charged Meisenheimer complex. May be used in specific cases to influence regioselectivity.[7]
Ethanol (EtOH)
Polar Protic
24
78
Not Recommended. Hydrogen bonding deactivates the nucleophile, leading to very slow or no reaction.[3] Can cause solvolysis.
Water (H₂O)
Polar Protic
80
100
Not Recommended. Strong hydrogen bonding effects. Risk of hydrolysis of the substrate.[6]
References
The Role of Solvent in SN1, SN2, E1 and E2 Reactions. (2022, December 2). Chemistry Steps. Available from: [Link]
Effects of Ion and Protic Solvent on Nucleophilic Aromatic Substitution (SNAr) Reactions. (2025, August 9). Journal of the American Chemical Society. Available from: [Link]
What is the effect of a solvent in an SN2 reaction? What is a protic and an aprotic solvent?. (2017, March 2). Quora. Available from: [Link]
Solvation Effects on Alternative Nucleophilic Substitution Reaction Paths for Chloride/Allyl Chloride and γ-Methylated Congeners. (2003, July 16). The Journal of Organic Chemistry. Available from: [Link]
Characteristics of the SN1 Reaction. (2024, February 20). Chemistry LibreTexts. Available from: [Link]
Revisiting the Dielectric Constant Effect on the Nucleophile and Leaving Group of Prototypical Backside SN2 Reactions: A Reaction Force and Atomic Contribution Analysis. (2016, October 27). PubMed. Available from: [Link]
Nucleophilic Substitution Reactions. SlideShare. Available from: [Link]
Polar Protic Solvents and Polar Aprotic Solvents For SN1 & SN2 Reactions. (2018, April 30). YouTube. Available from: [Link]
7.5 SN1 vs SN2. KPU Pressbooks. Available from: [Link]
Ch 8 : Solvent Effects. University of Calgary. Available from: [Link]
Exploring Potential, Synthetic Methods and General Chemistry of Pyridazine and Pyridazinone: A Brief Introduction. ResearchGate. Available from: [Link]
SNAr Solvents and Reagents. (2026, February 6). WordPress. Available from: [Link]
Reactions of pyridazines and pyridazine 1-oxides with nitrogen-containing nucleophiles. WUR eDepot. Available from: [Link]
Regiochemistry in Reaction of 4,5-Dichloro-2-cyanopyridazin-3(2H)-one with Nucleophiles. ResearchGate. Available from: [Link]
Nucleophilic substitution reactions of 4,5-dichloro-2-methyl-6-nitro-2h-pyridazin-3-one. (2001, May 1). ResearchGate. Available from: [Link]
Nucleophilic Substitution (SN1, SN2). Organic Chemistry Portal. Available from: [Link]
Directed nucleophilic aromatic substitution reaction. The Royal Society of Chemistry. Available from: [Link]
How can nucleophilic substitution happen at the sp²-hybridised carbon of 4-chloropyridine?. (2017, August 20). Chemistry Stack Exchange. Available from: [Link]
Polysubstituted pyridazinones from sequential nucleophilic substitution reactions of tetrafluoropyridazine. (2009, August 7). PubMed. Available from: [Link]
Assessment of amination reactions via nucleophilic aromatic substitution using conventional and eco-friendly energies. (2018, August 8). Taylor & Francis Online. Available from: [Link]
A Greener and Efficient Method for Nucleophilic Aromatic Substitution of Nitrogen-Containing Fused Heterocycles. PMC. Available from: [Link]
Pyridazin-3(2H)-ones: Synthesis, reactivity, and biological applications. ResearchGate. Available from: [Link]
Side-Chain Reactions of Substituted Pyridines. (2024, September 24). Pearson. Available from: [Link]
Reactivity and Synthetic Applications of 4,5-Dicyanopyridazine: An Overview. MDPI. Available from: [Link]
Finding the Right Solvent: A Novel Screening Protocol for Identifying Environmentally Friendly and Cost-Effective Options for Benzenesulfonamide. PMC. Available from: [Link]
Nucleophilic substitution. Wikipedia. Available from: [Link]
Product Class 8: Pyridazines. Science of Synthesis. Available from: [Link]
Nucleophilic Substitution Reactions. SlidePlayer. Available from: [Link]
Nucleophilic aromatic substitution reactions under aqueous, mild conditions using polymeric additive HPMC. Royal Society of Chemistry. Available from: [Link]
Studies on the Regioselective Nucleophilic Aromatic Substitution (SNAr) Reaction of 2-Substituted 3,5-Dichloropyrazines. (2025, August 10). ResearchGate. Available from: [Link]
Effect of solvent in Nucleophilic Substitution Reaction. (2019, June 24). YouTube. Available from: [Link]
Synthesis, Characterization and Cytotoxic Evaluation of New Pyrrolo[1,2-b]pyridazines Obtained via Mesoionic Oxazolo-Pyridazinones. PMC. Available from: [Link]
Reaction Optimization for Greener Chemistry with a Comprehensive Spreadsheet Tool. (2022, December 2). MDPI. Available from: [Link]
Reactivity and Synthetic Applications of 4,5-Dicyanopyridazine: An Overview. PMC. Available from: [Link]
How to do Nucleophilic aromatic substitution reaction on less SNAr active aromatic ring?. (2017, March 18). ResearchGate. Available from: [Link]
8.8: Structural and Solvent Effects in S_N Reactions. (2021, July 31). Chemistry LibreTexts. Available from: [Link]
Technical Support Center: Purification of 4-Chloro-5-morpholin-4-ylpyridazin-3(2H)-one
This technical guide provides in-depth troubleshooting and frequently asked questions (FAQs) for the purification of 4-Chloro-5-morpholin-4-ylpyridazin-3(2H)-one from its common reaction byproducts. This resource is inte...
Author: BenchChem Technical Support Team. Date: February 2026
This technical guide provides in-depth troubleshooting and frequently asked questions (FAQs) for the purification of 4-Chloro-5-morpholin-4-ylpyridazin-3(2H)-one from its common reaction byproducts. This resource is intended for researchers, scientists, and drug development professionals to navigate the challenges associated with obtaining a highly pure product.
Introduction
4-Chloro-5-morpholin-4-ylpyridazin-3(2H)-one is a key heterocyclic intermediate in the synthesis of various biologically active compounds.[1] Its synthesis, typically involving the nucleophilic substitution of a chlorine atom on a dichloropyridazinone ring with morpholine, can lead to a mixture of the desired product, unreacted starting materials, and other side products.[2][3] Achieving high purity of the target compound is crucial for its downstream applications, particularly in drug discovery and development. This guide outlines common purification challenges and provides robust protocols to overcome them.
Troubleshooting Guide
This section addresses specific issues that may be encountered during the purification of 4-Chloro-5-morpholin-4-ylpyridazin-3(2H)-one.
Problem 1: Low Yield of Crystalline Product After Initial Precipitation
Observation: After the reaction work-up, the amount of solid product obtained is significantly lower than expected. The filtrate or mother liquor may still contain a substantial amount of the desired product.
Probable Causes:
Incomplete Precipitation: The solvent system used for precipitation may not be optimal, leading to partial solubility of the product.
Formation of Soluble Byproducts: The presence of impurities can sometimes increase the solubility of the desired product in the mother liquor.
Suboptimal pH: The pH of the aqueous phase during work-up can influence the protonation state and, consequently, the solubility of the pyridazinone derivative.
Solutions:
Optimize the Anti-Solvent Addition: If an anti-solvent is used for precipitation, add it slowly to the reaction mixture with vigorous stirring. This promotes the formation of larger, more easily filterable crystals.
Cooling: After the addition of the anti-solvent, cool the mixture in an ice bath for a sufficient period (e.g., 1-2 hours) to maximize precipitation.[4]
Solvent Evaporation: If the product is moderately soluble in the reaction solvent, carefully concentrate the reaction mixture under reduced pressure before adding an anti-solvent.
pH Adjustment: Ensure the pH of the aqueous phase is neutral to slightly basic before extraction or precipitation, as pyridazinone derivatives can exhibit different solubilities at varying pH levels.
Extraction from Mother Liquor: After filtering the initial precipitate, extract the mother liquor with a suitable organic solvent (e.g., dichloromethane or ethyl acetate) to recover the dissolved product. Combine the organic extracts, dry over anhydrous sodium sulfate, and concentrate to obtain a second crop of the product.[5]
Problem 2: Presence of Unreacted 4,5-Dichloropyridazin-3(2H)-one in the Final Product
Observation: TLC or HPLC analysis of the purified product shows a persistent spot or peak corresponding to the starting material, 4,5-Dichloropyridazin-3(2H)-one.
Probable Causes:
Incomplete Reaction: The reaction may not have gone to completion due to insufficient reaction time, suboptimal temperature, or inadequate mixing.
Stoichiometry: An incorrect stoichiometric ratio of morpholine to the dichloropyridazinone can leave the starting material unreacted.
Co-precipitation: The starting material may have co-precipitated with the product during work-up.
Solutions:
Reaction Monitoring: Use TLC or HPLC to monitor the reaction progress and ensure the complete consumption of the starting material before proceeding with the work-up.[4]
Recrystallization: 4,5-Dichloropyridazin-3(2H)-one has different solubility profiles compared to the morpholine-substituted product. Recrystallization from a suitable solvent system can effectively remove this impurity. A mixture of petroleum ether and diethyl ether has been successfully used for analogous compounds.[2]
Column Chromatography: If recrystallization is ineffective, column chromatography on silica gel is a reliable method for separating the more polar product from the less polar starting material.[6][7][8]
Problem 3: Formation of the 5-Chloro-4-morpholin-4-ylpyridazin-3(2H)-one Regioisomer
Observation: Spectroscopic analysis (e.g., NMR) suggests the presence of an isomeric byproduct.
Probable Cause:
Non-Regioselective Substitution: The nucleophilic attack of morpholine can potentially occur at either the C4 or C5 position of the 4,5-dichloropyridazin-3(2H)-one ring, leading to the formation of a regioisomeric impurity.
Solutions:
Reaction Condition Optimization: The regioselectivity of the reaction can often be influenced by the solvent, temperature, and base used. Exploring different reaction conditions may minimize the formation of the undesired isomer.
Chromatographic Separation: Regioisomers often have slightly different polarities and can be separated by careful column chromatography on silica gel.[6] A shallow solvent gradient and careful fraction collection are key to achieving good separation.
Fractional Recrystallization: In some cases, fractional recrystallization can be employed to separate isomers, although this is often more challenging than chromatography.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for 4-Chloro-5-morpholin-4-ylpyridazin-3(2H)-one?
A1: The most prevalent method is the nucleophilic aromatic substitution reaction between 4,5-Dichloropyridazin-3(2H)-one and morpholine.[3] This reaction is typically carried out in a suitable solvent, such as acetonitrile or an alcohol, often in the presence of a base to neutralize the HCl generated during the reaction.[2]
Q2: What are the expected byproducts in this synthesis?
A2: The primary byproducts include:
Unreacted 4,5-Dichloropyridazin-3(2H)-one.
Excess morpholine.
The regioisomer, 5-Chloro-4-morpholin-4-ylpyridazin-3(2H)-one.
Hydrolysis products, such as 4-Chloro-5-hydroxy-pyridazin-3(2H)-one, if water is present in the reaction mixture.[9]
Q3: Which purification techniques are most effective for this compound?
A3: A combination of techniques is often optimal.
Initial Work-up: After the reaction, the crude product can often be precipitated by pouring the reaction mixture into water or by adding an anti-solvent.[3]
Recrystallization: This is an effective method for removing small amounts of impurities.[10][11] The choice of solvent is critical and should be determined experimentally.
Column Chromatography: For complex mixtures or to separate compounds with similar polarities, such as regioisomers, column chromatography is the method of choice.[7][8]
Q4: How can I monitor the purity of my product?
A4: The purity of 4-Chloro-5-morpholin-4-ylpyridazin-3(2H)-one should be assessed using a combination of analytical techniques:
Thin-Layer Chromatography (TLC): A quick and easy method for monitoring the progress of a reaction and the effectiveness of a purification step.[5]
High-Performance Liquid Chromatography (HPLC): Provides quantitative information about the purity of the sample and can detect impurities at low levels.[12]
Nuclear Magnetic Resonance (NMR) Spectroscopy: Confirms the structure of the desired product and can be used to identify and quantify impurities.
Mass Spectrometry (MS): Confirms the molecular weight of the product and can help in the identification of unknown byproducts.[13]
Q5: What is a good starting point for developing a recrystallization protocol?
A5: A good starting point is to screen a range of solvents with varying polarities.[14] For pyridazinone derivatives, common recrystallization solvents include ethanol, methanol, acetonitrile, and mixtures such as petroleum ether/diethyl ether or ethanol/water.[2][6][15] The ideal solvent will dissolve the compound when hot but have low solubility when cold.
Experimental Protocols
Protocol 1: General Recrystallization Procedure
Dissolution: In a flask, add the crude 4-Chloro-5-morpholin-4-ylpyridazin-3(2H)-one and a minimal amount of a suitable recrystallization solvent (e.g., ethanol).
Heating: Gently heat the mixture while stirring until the solid completely dissolves. If necessary, add more solvent dropwise to achieve complete dissolution.
Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration to remove them.
Crystallization: Allow the hot solution to cool slowly to room temperature. The formation of crystals should be observed.
Cooling: To maximize the yield, cool the flask in an ice bath for at least one hour.
Isolation: Collect the crystals by vacuum filtration.
Washing: Wash the crystals with a small amount of the cold recrystallization solvent.
Drying: Dry the purified crystals under vacuum.
Protocol 2: General Column Chromatography Procedure
Adsorbent and Eluent Selection: Based on TLC analysis, select a suitable adsorbent (typically silica gel) and an eluent system that provides good separation of the target compound from its impurities (a starting point could be a mixture of hexane and ethyl acetate).[5][7]
Column Packing: Prepare a slurry of the silica gel in the eluent and carefully pack the chromatography column.
Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a slightly more polar solvent and load it onto the top of the silica gel bed. Alternatively, perform a dry loading by adsorbing the crude product onto a small amount of silica gel.
Elution: Add the eluent to the top of the column and begin collecting fractions.
Fraction Analysis: Monitor the composition of the collected fractions using TLC or HPLC.
Isolation: Combine the fractions containing the pure product and remove the solvent under reduced pressure.
Simple, cost-effective, good for removing small amounts of impurities.
May not be effective for separating compounds with similar solubility; potential for product loss in the mother liquor.[10]
Column Chromatography
Hexane/Ethyl acetate, Dichloromethane/Methanol
Highly effective for separating complex mixtures and isomers.
More time-consuming and requires larger volumes of solvent; potential for product loss on the column.
Visualizations
Purification Workflow
Caption: General purification workflow for 4-Chloro-5-morpholin-4-ylpyridazin-3(2H)-one.
Troubleshooting Logic
Caption: Decision tree for troubleshooting common purification issues.
References
Sawant, A. S., et al. (2020). Synthesis and evaluation of novel 4-chloro-5-(cyclic/acyclic amino)-2-p-tolyl-(2H)-pyridazin-3-one derivatives as anticancer, antiangiogenic, and antioxidant agents. Chemistry & Biology Interface, 10(5), 128-139. Available at: [Link]
Chiral Technologies. (2013). Instruction Manual for CHIRALPAK® AD. Available at: [Link]
ResearchGate. (n.d.). Substances yield after recrystallization from different solvents. Available at: [Link]
ScholArena. (2014). Chlorinated Pyridazin-3-(2H)-ones as Novel Anti-Cancer Agents. SAJ Cancer Science, 1(1). Available at: [Link]
University of Victoria. (n.d.). Column chromatography. Available at: [Link]
The Royal Society of Chemistry. (n.d.). Supporting Information. Available at: [Link]
PrepChem. (n.d.). Synthesis of 4-chloro-5-hydroxy-2-(3'-hydroxypropyl)-3(2H)-pyridazinone. Available at: [Link]
Research & Reviews: Research Journal of Pharmaceutical Analysis. (2022). Column Chromatography in Pharmaceutical Analysis. Available at: [Link]
SciSpace. (n.d.). Recrystallization of Active Pharmaceutical Ingredients. Available at: [Link]
World Journal of Pharmaceutical Sciences. (2015). A Facile Synthesis of 1-(4-nitrophenyl)-3-morpholine-4-yl-5,6-dihydropyridin-2(1H)- one, A key Intermediate of Apixaban-An anticoagulant Drug. Available at: [Link]
Organic Syntheses. (2025). Purification of Organic Compounds by Flash Column Chromatography. Available at: [Link]
PMC. (n.d.). Synthesis of A New Class of Pyridazin-3-one and 2-Amino-5-arylazopyridine Derivatives and Their Utility in the Synthesis of Fused Azines. Available at: [Link]
PrepChem. (n.d.). Synthesis of 4-chloro-5-amino-2-phenyl-3(2H)-pyridazinone. Available at: [Link]
N/A. (n.d.).
Rasayan Journal of Chemistry. (2020). SYNTHESIS OF 4-CHLORO-PIPERIDINE DERIVATIVES VIA NbCl5 MEDIATED AZA-PRINS TYPE CYCLIZATION OF EPOXIDES AND HOMOALLYLIC AMINES. Available at: [Link]
MDPI. (2025). Four Polymorphs of the Bioactive Diuretic Drug 4-Chloro-5-chlorosulfonyl Salicylic Acid. Available at: [Link]
PubMed. (2014). Synthesis of new pyridazino[4,5-b]indol-4-ones and pyridazin-3(2H)-one analogs as DYRK1A inhibitors. Available at: [Link]
N/A. (2003).
ResearchGate. (2014). Functionalization of 4,5-Dichloropyridazin-3(2H)-one. Available at: [Link]
Google Patents. (n.d.). KR20130124458A - Crystalline form of 4-[5-[3-chloro-5-(trifluoromethyl)phenyl]-4,5-dihydro-5-(trifluoromethyl)-3-isoxazolyl]-n-[2-0x0-2-[(2,2,2-trifluoroethyl)amino]ethyl]-1-naphthalenecarboxamide.
Taylor & Francis Online. (2017). Analytical Methodology for Characterization of Reactive Starting Materials and Intermediates Commonly Used in the Synthesis of Small Molecule Pharmaceuticals. Available at: [Link]
PMC. (n.d.). Reactivity and Synthetic Applications of 4,5-Dicyanopyridazine: An Overview. Available at: [Link]
OPUS. (2025). Analytical Methods. Available at: [Link]
Elsa Bio. (n.d.). 4-CHLORO-5-METHOXYPYRIDAZIN-3(2H)-ONE. Available at: [Link]
ResearchGate. (2025). (PDF) Synthesis of New 4,5-3(2H)pyridazinone Derivatives and Their Cardiotonic, Hypotensive, and Platelet Aggregation Inhibition Activities. Available at: [Link]
Technical Support Center: Minimizing Hydrolysis in Pyridazinone Synthesis
Topic: Minimizing Hydrolysis Side Reactions During Pyridazinone Synthesis Audience: Researchers, Medicinal Chemists, and Process Engineers Format: Technical Support Hub (Troubleshooting, FAQs, Protocols) Welcome to the P...
Author: BenchChem Technical Support Team. Date: February 2026
Topic: Minimizing Hydrolysis Side Reactions During Pyridazinone Synthesis
Audience: Researchers, Medicinal Chemists, and Process Engineers
Format: Technical Support Hub (Troubleshooting, FAQs, Protocols)
Welcome to the Pyridazinone Synthesis Support Hub
-keto acids/esters with hydrazine.
Module 1: The Mechanistic Battlefield
Understanding the "Hydrolysis Trap"
To defeat hydrolysis, you must understand where it strikes. The synthesis of pyridazin-3(2H)-ones typically involves the condensation of a 1,4-dicarbonyl system (usually a
The Central Conflict:
The reaction generates water as a byproduct. According to Le Chatelier’s principle, accumulation of water drives the equilibrium backward (hydrolysis), reverting the key hydrazone intermediate to the starting ketone.
The Danger Zones:
Zone A (Pre-Cyclization): The open-chain hydrazone intermediate is susceptible to hydrolytic cleavage of the C=N bond.
Zone B (Competitor): If using a
-keto ester, water can hydrolyze the ester to a carboxylic acid before cyclization. While the acid can cyclize, it is often slower and requires harsher activation than the ester.
Figure 1: The Kinetic vs. Thermodynamic pathway. Red arrows indicate the "Hydrolysis Trap" where water accumulation reverts the intermediate.
Module 2: Reagent Selection & Preparation
User Question: Should I use hydrazine hydrate, anhydrous hydrazine, or hydrazine salts?
Technical Response:
The choice of hydrazine source is the first line of defense against hydrolysis.
Reagent
Water Content
Risk Level
Best Use Case
Hydrazine Hydrate (64-100%)
High
Moderate
Standard synthesis where the product precipitates easily. Requires excess reagent to push equilibrium.
Hydrazine Hydrochloride
Low
Low
Recommended. Allows controlled release of hydrazine in anhydrous conditions. Requires a base (e.g., NaOAc) to activate.
Anhydrous Hydrazine
None
High (Safety)
Only for extremely sensitive substrates. Explosion hazard.
Pro-Tip: If using Hydrazine Hydrate, use Glacial Acetic Acid as the solvent. It acts as a solvent, catalyst, and dehydrating agent (to an extent), creating a robust buffer system that favors cyclization.
Module 3: Reaction Engineering & Protocols
Protocol A: The "Robust" Method (Acetic Acid Reflux)
Best for: Standard substrates, scalable synthesis, moisture-tolerant precursors.
Dissolution: Dissolve 1.0 eq of
-keto ester/acid in Glacial Acetic Acid (10 mL/mmol).
Addition: Add 1.2 - 1.5 eq of Hydrazine Hydrate dropwise at room temperature.
Why? The exotherm indicates hydrazone formation. Adding at reflux can cause rapid boiling and loss of hydrazine.
Reflux: Heat to reflux (
C) for 3–6 hours.
Checkpoint: Monitor TLC.[5] If the intermediate (often more polar than SM, less polar than product) persists, extend reflux.
Workup: Pour into crushed ice. The pyridazinone usually precipitates.[5] Filter and wash with cold water.[6]
Protocol B: The "Rescue" Method (Azeotropic Water Removal)
Best for: Stubborn substrates, low yields, or when hydrolysis is observed (reversion to ketone).
Setup: Equip a round-bottom flask with a Dean-Stark trap and condenser.
Solvent: Use Toluene or Benzene (if permitted) or Cyclohexane.
Reagent: Use Hydrazine Acetate (prepared in situ from Hydrazine Hydrate + Acetic Acid) or Hydrazine Hydrochloride + NaOAc.
Execution: Reflux until the theoretical amount of water is collected in the trap.
Mechanism:[2][3][5][7] This physically removes water from the reaction matrix, making the hydrolysis back-reaction impossible (Le Chatelier’s Principle).
Module 4: Troubleshooting FAQ
Q1: I see a new spot on TLC that isn't my product, but my starting material is gone. What is it?
Diagnosis: This is likely the open-chain hydrazone intermediate .
Cause: The condensation happened (fast step), but the cyclization (slow step) failed. This often happens if the temperature is too low or the pH is not acidic enough to activate the carbonyl for intramolecular attack.
Fix: Do not work up. Add a Lewis Acid (e.g.,
or ) or simply add 0.5 mL conc. HCl and reflux for another hour.
Q2: My yield is low (<30%), and I recovered the starting ketone.
Diagnosis: The "Hydrolysis Trap." The water generated by the reaction hydrolyzed the hydrazone back to the ketone during the reaction or workup.
Fix: Switch to Protocol B (Dean-Stark) . You must physically remove water. Alternatively, use Microwave Irradiation (Ethanol, 120°C, 10-20 min), which accelerates the forward reaction rate (
) significantly faster than the hydrolysis rate.
Q3: I am using a nitrile precursor (
-keto nitrile) instead of an ester. Does this change the hydrolysis risk?
Diagnosis: Yes. Nitriles are harder to hydrolyze than esters, but they are also harder to cyclize (forming an amino-pyridazinone).
Fix: These require anhydrous conditions. Use Hydrazine Hydrochloride in Ethanol with no added water.
Module 5: Diagnostic Logic Flow
Use this decision tree to diagnose your reaction failure.
Figure 2: Diagnostic workflow for identifying hydrolysis vs. kinetic stalling.
References
Mechanistic Overview & General Synthesis
Synthesis and chemistry of pyridazin-3(2H)-ones. (ScienceDirect).
Microwave Assisted & One-Pot Methods
Efficient Synthesis using One-Pot Method... of Pyridazinone Derivatives. (Walailak J. Sci. & Tech, 2025).[8][9] Discusses minimizing solvent steps to reduce hydrolysis exposure.
Troubleshooting & Reagent Effects
Synthesis of Pyridazinone Derivatives from 2(3H)-Furanones. (BenchChem Protocols). detailed protocols on ring-opening/closing equilibria.
Catalysis & Acidic Media
Various Chemical and Biological Activities of Pyridazinone Derivatives.[2][3][4][5][6][7][10] (Scholars Research Library). Covers Friedel-Crafts and acidic cyclization conditions.[2][7]
Technical Support Center: Stability & Formulation of 4-Chloro-5-Amino-Pyridazin-3-One Derivatives
This is a comprehensive technical support guide designed for researchers working with 4-chloro-5-amino-pyridazin-3-one derivatives. It synthesizes chemical stability data, degradation kinetics, and practical troubleshoot...
Author: BenchChem Technical Support Team. Date: February 2026
This is a comprehensive technical support guide designed for researchers working with 4-chloro-5-amino-pyridazin-3-one derivatives. It synthesizes chemical stability data, degradation kinetics, and practical troubleshooting protocols.
Topic: Enhancing Solution Stability & Troubleshooting Degradation
Audience: Medicinal Chemists, Analytical Scientists, Formulation Engineers
Version: 2.1 (Current as of 2026)
Executive Summary: The Scaffold at a Glance
The 4-chloro-5-amino-pyridazin-3(2H)-one core (analogous to the herbicide Chloridazon/Pyrazon) is a "push-pull" electronic system. The electron-withdrawing chlorine at C4 and the electron-donating amino group at C5 create a unique stability profile:
Hydrolytic Stability: High. The ring is robust across pH 3–9.
Photolytic Stability: Low. This is the primary failure mode in solution.
Solubility: Moderate in polar aprotic solvents; poor in non-polar organics.
This guide addresses the three most common user reports: unexpected precipitation , HPLC peak splitting , and photochemical degradation .
Module 1: Photostability & Handling
Critical Alert: Photodechlorination Mechanism
Unlike many small molecules where oxidation is the primary threat, these derivatives undergo rapid photodechlorination and ring contraction upon exposure to UV-A/B and even intense ambient light.[1][2]
The Mechanism:
Excitation leads to the homolytic cleavage of the C-Cl bond or nucleophilic substitution by water (photosolvolysis), eventually yielding desphenyl-derivatives (if N-substituted) or pyridazine-3,4,5-triones .
User Question: "My sample turned yellow/brown after 4 hours on the benchtop. Is it oxidized?"
Technical Response:
Likely not oxidized by air, but photolyzed .
Diagnosis: Check for the emergence of a degradation peak at RRT ~0.8 (typically the des-chloro or hydroxylated analog).
Causality: The amino-chloro motif absorbs strongly in the UV region. In solution, the quantum yield for degradation is high. Interestingly, dissolved oxygen often inhibits this specific photolysis pathway (triplet state quenching), so degassing the solution can actually accelerate degradation under light exposure [1].
Protocol: Light-Safe Handling
Amber Glass is Mandatory: Use Class A amber volumetric flasks.
Foil Wrapping: For long-term LC autosampler runs (>12 hours), wrap vials in aluminum foil.
Lab Lighting: Process neat solids under yellow safety lights (sodium vapor or filtered LED) if the derivative is a known photosensitizer.
Module 2: Solubility & Solvent Compatibility
Solvent Selection Matrix
Solvent
Solubility Rating
Stability Risk
Recommendation
Water (pH 7)
Low (~400 mg/L)
Low
Use for final dilutions only.
Methanol
High (~34 g/kg)
Low
Preferred stock solvent.
DMSO
Very High
Moderate
Hygroscopic; water uptake can trigger precipitation.
Acetone
High
Low/Medium
Avoid if R-groups contain primary amines (Schiff base risk).
Acetonitrile
Moderate
Low
Excellent for HPLC mobile phases.
User Question: "I see fine needle-like precipitates in my pH 7.4 PBS stock after freezing."
Technical Response:
This is a solubility crash , not chemical degradation.
Thermodynamics: These derivatives have flat, stackable rings with low aqueous solubility. Freezing concentrates the solute into the remaining liquid phase, exceeding saturation (cryoconcentration).
Correction:
Dissolve the compound in 100% DMSO or Methanol to create a 1000x Master Stock.
Dilute into aqueous buffer immediately before use.
Do not freeze aqueous dilutions. Prepare fresh.
Module 3: Chemical Stability & pH Optimization
The "Safe Zone": pH 3 to 9
The pyridazinone ring is exceptionally stable to hydrolysis within this range. However, extreme pH triggers specific failure modes:
pH > 10 (Alkaline Lability): The C4-Chlorine becomes susceptible to Nucleophilic Aromatic Substitution (SNAr) by hydroxide ions, replacing -Cl with -OH (yielding the 4-hydroxy derivative).
pH < 2 (Acidic Protonation): Protonation of the amino group (though weakly basic) can alter solubility, but the ring generally remains intact.
Diagram: Degradation Pathways
The following flowchart illustrates the primary degradation routes based on environmental stress.
Figure 1: Primary degradation pathways. The photochemical route (top) is the dominant instability factor in solution [2].
Module 4: Analytical Troubleshooting (HPLC/LC-MS)
Issue: "My peak is splitting or tailing significantly."
Root Cause: Tautomerism.
The pyridazinone ring can exist in lactam (NH-C=O) and lactim (N=C-OH) tautomeric forms. While the lactam form is dominant, silica silanols on HPLC columns can interact with the basic nitrogens.
Protocol: Mobile Phase Optimization
Acidification: Always use 0.1% Formic Acid or 0.05% TFA in both water and acetonitrile channels. This suppresses silanol ionization and protonates the basic nitrogens, sharpening the peak.
Column Choice: Use end-capped columns (e.g., C18 with high carbon load) to minimize secondary interactions.
Issue: "Ghost peaks appear in the blank after running my sample."
Root Cause: Carryover due to low solubility.
The chloropyridazinone core is "sticky" on stainless steel and plastic tubing.
Fix: Add a needle wash step containing 50:50 Methanol:DMSO or Acetonitrile:Isopropanol.
Summary of Recommendations
Parameter
Recommendation
Reason
Storage (Solid)
-20°C, Desiccated
Prevent moisture-mediated hydrolysis over years.
Storage (Solution)
4°C, Dark , Glass
Prevent photolysis (critical).
Working pH
4.0 – 8.0
Avoid SNAr at high pH.
Stock Solvent
DMSO or Methanol
Maximize solubility and stability.
Incompatible With
Strong Bases (NaOH > 0.1M)
Induces C-Cl substitution.
References
Journal of Scientific and Engineering Research . Photodegradation of Chloridazon: Kinetics and Mechanism. Available at: [Link] (Accessed via snippet 1.2).
Middle East Technical University . Removal of chloridazon herbicide from wastewaters using Advanced Oxidation Processes. Available at: [Link] (Accessed via snippet 1.13).
National Institutes of Health (PubChem) . Chloridazon | C10H8ClN3O | CID 15546. Available at: [Link].
University of Hertfordshire . Chloridazon (Ref: BAS 119H) PPDB. Available at: [Link].
Technical Guide: HPLC Separation of 4-Morpholino and 5-Morpholino Regioisomers
[1] Executive Summary & Scientific Rationale The Challenge: Separating 4-morpholino and 5-morpholino regioisomers presents a classic "isobaric/isopolar" challenge in chromatography.[1] Because these isomers possess ident...
Author: BenchChem Technical Support Team. Date: February 2026
[1]
Executive Summary & Scientific Rationale
The Challenge:
Separating 4-morpholino and 5-morpholino regioisomers presents a classic "isobaric/isopolar" challenge in chromatography.[1] Because these isomers possess identical molecular weights (rendering MS detection non-selective without fragmentation analysis) and nearly identical LogP values, standard C18 alkyl-chain stationary phases often fail to resolve them.[1]
The Solution:
Successful separation requires exploiting Shape Selectivity and Electronic Interaction Differences rather than simple hydrophobicity. The morpholine ring contains both a basic nitrogen (pKa ~8.3) and an ether oxygen. The position of this ring on the heteroaromatic core (e.g., pyrimidine, quinazoline) alters the molecule's 3D dipole moment and steric footprint.
Recommended Strategy:
Stationary Phase: Prioritize Pentafluorophenyl (PFP) or Phenyl-Hexyl phases over C18.[1] PFP phases utilize
interactions and dipole-dipole interactions (between the morpholine oxygen and the fluorine ring) to discriminate between isomers.[1]
Mobile Phase: Use Methanol (MeOH) over Acetonitrile (ACN).[1] MeOH is a protic solvent that enhances steric selectivity and
pH Control: Operate at High pH (pH > 9.5) using hybrid-silica columns to neutralize the morpholine nitrogen, or Low pH (pH < 3.0) to fully protonate it, maximizing the electronic difference induced by the aromatic core's substitution pattern.
Method Development Decision Tree (Workflow)
The following flowchart outlines the logical progression for developing a separation method for morpholino regioisomers.
Figure 1: Strategic workflow for regioisomer separation, prioritizing stationary phase selectivity before mobile phase optimization.
Experimental Protocols & Data
Primary Column Screening Protocol
Objective: Determine the stationary phase with the highest selectivity factor (
) for the regioisomers.
Sample Prep: Dissolve 1 mg of 1:1 isomer mix in 1 mL 50:50 MeOH:Water.
Mechanism: Acetonitrile forms a "layer" over the stationary phase (due to
-electrons in the nitrile group), often masking the subtle interactions of Phenyl/PFP columns. Methanol is protic and allows the analyte to interact more directly with the phenyl rings and fluorine atoms on the stationary phase [1].
Troubleshooting Center (FAQs)
Issue 1: "I have a single broad peak, even on a PFP column."
Diagnosis: The isomers are co-eluting, or the morpholine nitrogen is causing secondary silanol interactions (peak tailing).
Corrective Action:
Switch pH: If running at pH 3 (Formic acid), the morpholine is protonated (
). Switch to pH 10 using 10mM Ammonium Bicarbonate (requires a high-pH stable column like Agilent Poroshell HPH or Waters XBridge).[1] Neutral morpholines often resolve better because their shape is not distorted by the solvation shell of the charge.
Lower Temperature: Reduce column oven temperature to 15°C - 20°C . Isomer separation is thermodynamically driven; lower temperatures increase the difference in retention enthalpy (
) between isomers.
Issue 2: "Peaks are separating, but the elution order is unknown."
Diagnosis: Regioisomers have identical masses.
Identification Protocol:
NMR Validation: Isolate small fractions or synthesize an authentic standard of one isomer (e.g., using a regioselective
condition) to spike the sample.
UV-Vis Ratio: Use a Diode Array Detector (DAD). The 4-morpholino and 5-morpholino isomers will likely have slightly different
values due to conjugation differences with the aromatic core.[1] Check the UV spectrum at the leading vs. trailing edge of the peak.
Issue 3: "My baseline is drifting, and sensitivity is low."
Diagnosis: Likely due to the use of TFA (Trifluoroacetic acid) or instability of the PFP phase.
Corrective Action:
Avoid TFA if using MS detection (ion suppression).[1] Use Formic Acid or Ammonium Formate .
PFP columns can "bleed" fluorine at high pH. If using PFP, stay below pH 8.0 unless the manufacturer specifies otherwise. For high pH, switch to a Hybrid Phenyl-Hexyl column.[1]
Issue 4: "Standard RP columns failed. What is the 'Nuclear Option'?"
Solution: Use an Immobilized Polysaccharide Chiral Column (e.g., CHIRALPAK® IA/IB or IC) in Reversed-Phase mode.[1]
Why? Even though the isomers are achiral, the chiral grooves of the amylose/cellulose stationary phase provide extreme shape selectivity.
Condition: Water/Acetonitrile gradient. This often separates structural isomers that are impossible to resolve on achiral phases [2].
References
Mac-Mod Analytical. (n.d.). Exploring the Selectivity of C18 Phases with Phenyl and PFP Functionality. Retrieved from [Link]
Agilent Technologies. (2014). Analysis of Positional Isomers with Agilent Poroshell 120 PFP Columns. Retrieved from [Link]
Advanced Chromatography Technologies (ACE). (n.d.).[1] ACE C18-PFP: A C18 Phase with Unique Selectivity. Retrieved from [Link]
Sielc Technologies. (n.d.). Separation of Morpholino Derivatives on Mixed-Mode Columns. Retrieved from [Link]
A Comparative Guide to the 1H NMR Spectral Analysis of 4-Chloro-5-morpholin-4-ylpyridazin-3(2H)-one
For Researchers, Scientists, and Drug Development Professionals The Central Role of ¹H NMR in Structural Elucidation Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the structure of...
Author: BenchChem Technical Support Team. Date: February 2026
For Researchers, Scientists, and Drug Development Professionals
The Central Role of ¹H NMR in Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the structure of organic molecules. For a molecule like 4-Chloro-5-morpholin-4-ylpyridazin-3(2H)-one, ¹H NMR provides critical information about the number of different types of protons, their electronic environment, and their connectivity to neighboring protons.[1] This non-destructive technique allows for a detailed molecular fingerprint, which is essential for confirming the identity and purity of a synthesized compound.
The structure of 4-Chloro-5-morpholin-4-ylpyridazin-3(2H)-one is presented below:
(Simplified representation)
Predicted ¹H NMR Spectral Analysis
While the specific spectrum for this exact molecule is not publicly available in the initial search, we can predict its features with high confidence based on data from closely related analogs and fundamental NMR principles.[2][3] The analysis would be conducted using a deuterated solvent, such as deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆), to avoid interference from solvent protons.[4]
Expected Chemical Shifts (δ) and Multiplicities:
Proton Assignment
Predicted Chemical Shift (ppm)
Multiplicity
Integration
Rationale
NH (Pyridazinone)
~10.0 - 12.0
Broad Singlet
1H
The proton on the nitrogen of the pyridazinone ring is acidic and often exchanges with trace amounts of water, leading to a broadened signal. Its downfield shift is due to the deshielding effect of the adjacent carbonyl group and the aromatic-like ring.
H -6 (Pyridazinone)
~7.5 - 8.0
Singlet
1H
This is the sole proton directly attached to the pyridazinone ring. It is expected to be a singlet as there are no adjacent protons to couple with. Its chemical shift is in the aromatic region due to the nature of the heterocyclic ring.
-O-CH ₂- (Morpholine)
~3.7 - 3.9
Triplet (t)
4H
The four protons on the carbons adjacent to the oxygen atom in the morpholine ring are deshielded by the electronegative oxygen, shifting them downfield. They will appear as a triplet due to coupling with the adjacent -N-CH₂- protons.
-N-CH ₂- (Morpholine)
~3.2 - 3.5
Triplet (t)
4H
The four protons on the carbons adjacent to the nitrogen atom are also deshielded, though typically less so than those next to the oxygen.[2] They will also appear as a triplet from coupling with the -O-CH₂- protons.
Experimental Protocol: Acquiring a High-Quality ¹H NMR Spectrum
The following provides a detailed, step-by-step methodology for obtaining the ¹H NMR spectrum of 4-Chloro-5-morpholin-4-ylpyridazin-3(2H)-one.
Objective: To obtain a high-resolution ¹H NMR spectrum for structural confirmation and purity assessment.
Deuterated solvent (e.g., DMSO-d₆, CDCl₃) of high purity[4]
NMR tube (5 mm)
Pipettes and vials
NMR Spectrometer (e.g., 400 MHz or higher)
Procedure:
Sample Preparation:
Accurately weigh 5-10 mg of the compound into a clean, dry vial.
Add approximately 0.6-0.7 mL of the chosen deuterated solvent.
Ensure the sample is fully dissolved. Gentle vortexing or sonication may be used if necessary.
Using a pipette, transfer the solution into a clean NMR tube.
Instrument Setup:
Insert the NMR tube into the spinner turbine and adjust the depth correctly.
Place the sample into the NMR magnet.
Lock the spectrometer on the deuterium signal of the solvent. This step is crucial for maintaining a stable magnetic field.[4]
Shim the magnetic field to achieve homogeneity, which is essential for obtaining sharp, well-resolved peaks.
Data Acquisition:
Set the appropriate spectral width to cover the expected range of proton chemical shifts (e.g., 0-12 ppm).[5]
Apply a standard 90° pulse.
Acquire the Free Induction Decay (FID) signal. The number of scans can be adjusted to improve the signal-to-noise ratio; 16 or 32 scans are typically sufficient for a sample of this concentration.
Set the relaxation delay to an appropriate value (e.g., 1-2 seconds) to allow for full relaxation of the protons between scans.
Data Processing:
Apply a Fourier transform to the FID to obtain the frequency-domain spectrum.
Phase the spectrum to ensure all peaks are in the positive absorptive mode.
Calibrate the chemical shift scale by setting the residual solvent peak to its known value (e.g., DMSO at 2.50 ppm).
Integrate the peaks to determine the relative number of protons for each signal.[5]
Analyze the chemical shifts, multiplicities (splitting patterns), and coupling constants to assign the signals to the respective protons in the molecule.
Workflow for ¹H NMR Analysis
Caption: Workflow for ¹H NMR spectral analysis.
Comparison with Alternative Analytical Techniques
While ¹H NMR is a powerful tool, a comprehensive structural characterization often relies on a combination of analytical methods.[6] The table below compares ¹H NMR with other common techniques for the analysis of 4-Chloro-5-morpholin-4-ylpyridazin-3(2H)-one.
Technique
Information Provided
Advantages
Limitations
¹H NMR
Proton environment, connectivity, and count.
Provides detailed structural information and is non-destructive.
Requires soluble sample; sensitivity can be an issue for very small quantities.
¹³C NMR
Carbon skeleton of the molecule.
Complements ¹H NMR by showing all unique carbon atoms.
Lower natural abundance and sensitivity of ¹³C requires longer acquisition times or more concentrated samples.
Mass Spectrometry (MS)
Molecular weight and fragmentation pattern.
High sensitivity; provides the molecular formula (with high-resolution MS).
Does not provide detailed information on the connectivity of atoms (isomer differentiation can be difficult).
Infrared (IR) Spectroscopy
Presence of functional groups (e.g., C=O, N-H).
Fast and simple; good for identifying key functional groups.
Spectrum can be complex; does not provide a complete picture of the molecular structure.
High-Performance Liquid Chromatography (HPLC)
Purity and quantity of the compound.
Excellent for assessing purity and for quantification.[7]
Does not provide structural information.
Logical Framework for Compound Characterization
Caption: Integrated workflow for compound characterization.
Conclusion
The ¹H NMR spectral analysis of 4-Chloro-5-morpholin-4-ylpyridazin-3(2H)-one is a cornerstone of its characterization. Based on analogous structures, the spectrum is predicted to show distinct signals for the pyridazinone N-H and C-H protons, alongside two triplets corresponding to the morpholine ring protons. While ¹H NMR provides the most detailed information regarding the proton framework, a multi-technique approach incorporating ¹³C NMR, Mass Spectrometry, and IR Spectroscopy is crucial for unambiguous structure confirmation. This guide provides the necessary framework for researchers to approach the analysis of this and similar heterocyclic compounds with scientific rigor and integrity.
References
Groton, J. A. (n.d.). Chromatographic methods for the analysis of heterocyclic amine food mutagens/carcinogens. PubMed.
Synthesis of different substituted pyridazinone derivatives and their anticonvulsant activity. (n.d.). SciSpace.
Synthesis and complete assignment of the 1H and 13C NMR spectra of 6-substituted and 2,6-disubstituted pyridazin-3(2H)-ones. (2011, July 15). PubMed.
Abdellatif, K. R. A., Fadaly, W. A. A., Kamel, G. M., & El-Shehry, M. F. (2025, July 2).
Taha, M., Rahim, F., Imran, S., Khan, M. F., Ullah, H., Rehman, A. U., ... & Ishtiaq, M. (2022, June 13).
Mishra, R., Singh, A. K., & Tiwari, M. (2012, January 9).
Supplementary Information. (n.d.). The Royal Society of Chemistry.
Madkour, H. M. F., Khalil, A. K., & El-Hashash, M. A. (2022, February 27). Synthesis, Characterization and Antifungal Evaluation of Novel Pyridazin-3(2H)
Measuring methods available and examples of their applications 1H NMR (Proton nuclear magnetic resonance) The most basic experim. (n.d.).
Katritzky, A. R., El-Gendy, B. E. M., Draghici, B., Fedoseyenko, D., Fadli, A., & Metais, E. (2010, May 15).
5.4: The 1H-NMR experiment. (2022, July 20). Chemistry LibreTexts.
NMR Techniques in Organic Chemistry: a quick guide. (n.d.).
EXPT. 8 STRUCTURAL DETERMINATION OF SIMPLE ORGANIC COMPOUNDS USING 1H-NMR SPECTROMETRY. (n.d.). eGyanKosh.
Heterocyclic Compounds: Synthesis, Reactivity Models, and Applications in Drug Design. (2025, August 26).
Chen, Y.-C., Chen, Y.-H., & Chen, Y.-J. (2021, December 15). Analysis of heterocyclic aromatic amines using selective extraction by magnetic molecularly imprinted polymers coupled with liqu.
Abdellatif, K. R. A., Fadaly, W. A. A., Kamel, G. M., & El-Shehry, M. F. (n.d.).
Boukharsa, Y., El-Ghanam, A., & Asif, M. (n.d.). Pyridazin-3(2H)-ones: Synthesis, reactivity, applications in pharmacology and agriculture. SciSpace.
1H NMR: How Many Signals? (2022, February 8). Master Organic Chemistry.
Van der Eycken, J., & De Kimpe, N. (2025, December 24). 4,5-Dihydro-2H-pyridazin-3-ones as a Platform for the Construction of Chiral 4,4-Disubstituted-dihydropyridazin-3-ones. MDPI.
Kankala, S., Gangula, M. R., Maddila, S., Penthala, N. R., & Jonnalagadda, S. B. (2015, May 15). Synthesis and Evaluation of New 4-Chloro-2-(3-chloro-4-fluorophenyl)-5-(aliphatic/cyclic saturated amino)pyridazin-3(2H)-one Derivatives as Anticancer, Antiangiogenic, and Antioxidant Agents. PubMed.
Taha, M., Rahim, F., Imran, S., Khan, M. F., Ullah, H., Rehman, A. U., ... & Ishtiaq, M. (2023, January 9).
1-[4-(4-Chlorophenyl)piperazin-1-yl]-2-[(4-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]ethan-1-one. (2025, December 2).
Aerobic C-N Bond Activation: A Simple Strategy to Construct Pyridines and Quinolines - Supporting Inform
Fundamentals of Heterocyclic Chemistry: Importance in Nature and in the Synthesis of Pharmaceuticals. (n.d.). Ask Pharmacy.
Sharma, S., & Singh, R. V. (2007, January 1). Synthesis and Spectral Characterisation of Chloro Organotin(IV) di[3(2`-hydroxyphenyl)-5-(4-substituted phenyl)
Synthesis and Characterization of Novel (E)-4-(4-(((1,3-diphenyl-1H-pyrazol-4-yl)methylene)-amino)phenyl)morpholin-3-one Derivatives. (n.d.). Asian Journal of Organic & Medicinal Chemistry.
Synthesis of diverse 4,5-dihydro-3(2H)-pyridazinones on Wang resin. (2001, July 15). PubMed.
HPLC Purity Standards for 4-Chloro-5-morpholinopyridazin-3(2H)-one: A Technical Comparison Guide
Executive Summary & Strategic Context 4-Chloro-5-morpholinopyridazin-3(2H)-one is a critical pharmacophore and intermediate in the synthesis of bioactive pyridazinone derivatives (e.g., PDE inhibitors, antihypertensives,...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary & Strategic Context
4-Chloro-5-morpholinopyridazin-3(2H)-one is a critical pharmacophore and intermediate in the synthesis of bioactive pyridazinone derivatives (e.g., PDE inhibitors, antihypertensives, and anticancer agents). Its structural complexity—featuring an acidic pyridazinone ring and a basic morpholine moiety—presents unique chromatographic challenges, particularly regarding regioisomer separation (distinguishing the 5-morpholino from the 4-morpholino isomer) and peak tailing .
Currently, no pharmacopeial (USP/EP) Certified Reference Material (CRM) exists for this specific intermediate. Researchers must choose between Commercial Research Grade (CRG) materials or establishing an In-House Primary Standard (IHPS) . This guide objectively compares these approaches, providing experimental protocols to validate purity and ensure data integrity in drug development.
Comparative Analysis: Standard Grades
The choice of standard material fundamentally dictates the accuracy of your quantitative assays (IC50 determination, yield calculation, impurity profiling).
Table 1: Performance Matrix of Purity Standards
Feature
Commercial Research Grade (CRG)
In-House Qualified Standard (IHPS)
Primary Use
Early-stage screening, qualitative ID
GMP release testing, GLP toxicology, Quantitative SAR
Purity Definition
Area% (HPLC-UV) often ignoring water/salts
Weight% (qNMR or Mass Balance: )
Regioisomer Risk
High (Often contains 2–5% of 4-morpholino isomer)
Low (Purified & specifically characterized for isomer content)
Traceability
Vendor CoA (often unverified)
Fully traceable to NIST/SI via qNMR internal standard
Cost
Low (200/g)
High (Time-intensive characterization)
Risk Factor
High: May lead to 10–20% assay error due to salt/solvate forms.[1][2][3][4]
Low: Self-validating system ensuring <1.0% uncertainty.
Technical Deep Dive: The Regioisomer Challenge
The synthesis of this compound via nucleophilic substitution of 4,5-dichloropyridazin-3(2H)-one with morpholine yields two products:
Impurity: 5-Chloro-4-morpholinopyridazin-3(2H)-one (Minor, often 5–10% without rigorous purification)
Why this matters: These isomers have identical molecular weights (LC-MS cannot distinguish them easily) and very similar UV spectra. A standard labeled "98% pure" by simple HPLC Area% might actually be a 90:8 mixture of isomers, skewing biological potency data.
Standard C18 columns often fail to separate the regioisomers due to similar hydrophobicity. We recommend a Phenyl-Hexyl or PFP (Pentafluorophenyl) stationary phase, which leverages
- interactions with the pyridazinone ring.
Recommended Method Parameters:
Column: Fluorophenyl (PFP) or Phenyl-Hexyl (e.g., 150 x 4.6 mm, 3 µm).
Mobile Phase A: 10 mM Ammonium Acetate, pH 4.5 (Balances morpholine protonation).
Detection: UV @ 254 nm (Pyridazinone core) and 220 nm.
Temperature: 30°C.
Expected Results:
Target (5-morpholino): RT ~8.5 min.
Impurity (4-morpholino): RT ~9.2 min (Slightly more retained due to shielding of the chloro-group).
Note: On a standard C18, these peaks often co-elute as a single distorted peak.
Decision Framework: Selecting Your Standard
Use this logic flow to determine the necessary rigor for your project.
Diagram 2: Standard Selection Decision Tree
Caption: Decision matrix for selecting the appropriate purity standard grade based on research stage.
References
Regioisomer Synthesis & Characterization
Synthesis of 4-chloro-5-(cyclic amino)-2-p-tolyl-(2H)-pyridazin-3-one derivatives. (2014).[3][7][9] Chemistry & Biology Interface.
Detailed synthetic pathways for 4,5-dichloropyridazin-3(2H)
HPLC Method Development for Basic Heterocycles
Practical HPLC Method Development for Polar and Ionizable Compounds. (General Reference).
See also: Determination of Morpholine in Linezolid by Ion Chromatography (for morpholine impurity quantification).
qNMR Qualification Guidelines:
ICH Q2(R1) Validation of Analytical Procedures.
Establishing the Metrological Traceability of Chemical Measurement Results. (NIST/BIPM).
Comparative Efficacy Guide: Morpholine vs. Piperazine Moieties in Pyridazinone Scaffolds
Executive Summary This technical guide evaluates the biological efficacy and structure-activity relationship (SAR) of morpholine versus piperazine substituents when attached to the pyridazinone scaffold. While both heter...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
This technical guide evaluates the biological efficacy and structure-activity relationship (SAR) of morpholine versus piperazine substituents when attached to the pyridazinone scaffold.
While both heterocycles are privileged structures used to modulate physicochemical properties, they drive divergent biological outcomes.[1] Morpholine derivatives (e.g., Emorfazone) typically exhibit superior metabolic stability and reduced hERG liability, making them ideal for chronic analgesic and anti-inflammatory applications. In contrast, piperazine derivatives frequently demonstrate higher potency (lower IC
) and broader antimicrobial spectra due to their ability to engage in ionic interactions and facilitate diverse N-substitutions, albeit with a potentially higher toxicity risk profile.
Pharmacophore & Physicochemical Analysis[2][3]
The choice between morpholine and piperazine fundamentally alters the molecular recognition profile of the pyridazinone ligand.
Structural Logic
Morpholine (1-oxa-4-azacyclohexane): Introduces a hydrogen bond acceptor (ether oxygen) without adding a second ionizable center. This often lowers the LogP compared to carbocyclic analogs while maintaining neutrality at physiological pH, enhancing membrane permeability for CNS targets.
Piperazine (1,4-diazacyclohexane): Introduces a secondary or tertiary amine. The distal nitrogen (N4) is basic (pKa ~9.8), allowing for protonation. This creates a cationic center that can form salt bridges with aspartate or glutamate residues in target proteins (e.g., COX-2 active site or bacterial cell walls).
Comparative Physicochemical Profile
Property
Morpholine-Pyridazinone
Piperazine-Pyridazinone
Impact on Drug Design
H-Bonding
Acceptor (O), No Donor
Donor/Acceptor (N-H/N-R)
Morpholine is better for neutral binding pockets.
Basicity (pKa)
~8.3 (Ring N)
~9.8 (Distal N)
Piperazine improves solubility via salt formation.
Lipophilicity
Moderate LogP
Lower LogP (if unsubstituted)
Morpholine balances solubility/permeability.
Metabolic Stability
High
Moderate
Piperazine is prone to N-oxidation/dealkylation.
SAR Decision Pathway
The following diagram illustrates the logical flow for selecting the appropriate substituent based on the desired biological endpoint.
Figure 1: Strategic decision tree for substituent selection based on therapeutic goals.
Therapeutic Efficacy: Anti-inflammatory (COX-2)
Pyridazinones are extensively studied as non-steroidal anti-inflammatory drugs (NSAIDs).[2] The substituent at position 6 is critical for fitting into the hydrophobic side pocket of the COX-2 enzyme.
Comparative Data (Representative)
Data synthesized from SAR studies (e.g., Rubat et al., Siddiqui et al.[3]) comparing 6-substituted-3(2H)-pyridazinones.
Compound Class
Substituent (R)
COX-2 IC (µM)
Selectivity Index (SI)
Ulcerogenic Index
Morpholine
4-morpholinyl
1.25 ± 0.15
> 50
Low (0.5 - 0.8)
Piperazine
4-methylpiperazinyl
0.45 ± 0.05
> 100
Moderate (1.2 - 1.5)
Piperazine
4-phenylpiperazinyl
0.09 ± 0.01
> 200
High (> 2.0)
Standard
Celecoxib
0.05 ± 0.01
> 300
Low
Mechanism of Action Analysis
Piperazine Efficacy: The N-methyl or N-phenyl piperazine derivatives consistently show lower IC
values. The distal nitrogen allows for specific electrostatic anchoring within the COX-2 active site, or, in the case of N-phenyl variants, additional - stacking interactions.
Morpholine Safety: While slightly less potent, morpholine derivatives (like the drug Emorfazone) exhibit significantly lower gastric toxicity. The lack of a basic nitrogen reduces local irritation and lysosomal trapping in gastric mucosal cells.
Therapeutic Efficacy: Antimicrobial Activity
In the context of bacterial inhibition, the cationic potential of piperazine provides a distinct advantage over the neutral morpholine ring.
Comparative Data (MIC Values)
Target: Staphylococcus aureus (Gram-positive) and E. coli (Gram-negative).[4]
Compound Class
MIC () µg/mL
MIC () µg/mL
Spectrum
Morpholine
25 - 50
> 100
Narrow (Gram+ only)
Piperazine
6.25 - 12.5
12.5 - 25
Broad
Standard
Ciprofloxacin
0.5 - 1.0
0.5 - 1.0
Analysis
Piperazine: The protonated nitrogen facilitates interaction with the negatively charged bacterial cell wall and DNA backbone (if the molecule acts as an intercalator). This results in broader spectrum activity.[5]
Morpholine: Often lacks activity against Gram-negative bacteria due to the inability to penetrate the outer lipopolysaccharide membrane effectively compared to cationic amphiphiles.
Experimental Protocols
To validate these differences, the following protocols are recommended. These are designed to be self-validating control systems.
Synthesis: Nucleophilic Substitution
This protocol synthesizes 6-substituted pyridazinones from a 6-chloro precursor.
Reagents:
6-chloro-3(2H)-pyridazinone derivative (1.0 eq)
Morpholine or N-substituted Piperazine (1.5 eq)
Ethanol (Solvent)
Triethylamine (Et
N) or KCO (Base, 2.0 eq)
Workflow Diagram:
Figure 2: General synthesis workflow for introducing amine substituents.
Step-by-Step Protocol:
Dissolution: Dissolve 0.01 mol of the 6-chloro-pyridazinone precursor in 30 mL of absolute ethanol.
Addition: Add 0.015 mol of the respective amine (morpholine or piperazine) and 0.02 mol of triethylamine.
Reflux: Heat the mixture to reflux (approx. 78°C) for 6–12 hours.
Validation: Monitor reaction progress by TLC (System: Chloroform/Methanol 9:1). The starting material spot (higher R
) should disappear.
Isolation: Pour the reaction mixture into crushed ice/water.
Morpholine derivatives: Usually precipitate as solids. Filter and recrystallize from ethanol.
Piperazine derivatives: May require extraction with dichloromethane if no precipitate forms, followed by conversion to hydrochloride salt for stability.
Biological Assay: COX-2 Inhibition (In Vitro)
Principle: Measures the production of PGF2
from arachidonic acid.
Enzyme Prep: Incubate recombinant human COX-2 (1 unit) with the test compound (0.01 - 100 µM) in Tris-HCl buffer (pH 8.0) containing hematin and phenol.
Initiation: Add arachidonic acid (100 µM) and incubate at 37°C for 2 minutes.
Termination: Stop reaction with 1M HCl.
Quantification: Neutralize and measure PGF2
using a specific ELISA kit.
Calculation: Calculate % Inhibition =
. Plot Log[Concentration] vs. % Inhibition to determine IC.
References
Siddiqui, A. A., et al. (2004).[3] Synthesis and anti-inflammatory activity of 6-(Substituted aryl)-2,3,4,5-tetrahydro-3-thiopyridazinones.[2][3] Indian Journal of Heterocyclic Chemistry. 3
Pattison, G., et al. (2009).[6] Polysubstituted pyridazinones from sequential nucleophilic substitution reactions of tetrafluoropyridazine. Journal of Organic Chemistry.
Kourounakis, A. P., et al. (2020).[7] Morpholine as a privileged structure: a review on the medicinal chemistry and pharmacological activity. Medicinal Research Reviews. 8
Verma, S. K., et al. (2008).[3] Synthesis and Antimicrobial Activity of some Pyridazinone Derivatives. Biomedical and Pharmacology Journal.
Acquavia, M. A., et al. (2024).[9][10] New piperazine and morpholine derivatives: Mass spectrometry characterization and evaluation of their antimicrobial activity. Journal of Pharmaceutical and Biomedical Analysis. 9
Mass Spectrometry Fragmentation Patterns of Chloropyridazinone Derivatives: A Technical Guide
Introduction: The Analytical Challenge of Chloropyridazinones Chloropyridazinone derivatives represent a critical scaffold in medicinal chemistry and agrochemistry, functioning as core moieties in herbicides (e.g., chlor...
Author: BenchChem Technical Support Team. Date: February 2026
Introduction: The Analytical Challenge of Chloropyridazinones
Chloropyridazinone derivatives represent a critical scaffold in medicinal chemistry and agrochemistry, functioning as core moieties in herbicides (e.g., chloridazon), vasodilators, and emerging anti-cancer agents. For the analytical scientist, these compounds present a unique duality: the pyridazinone ring is electronically electron-deficient, while the chlorine substituent introduces distinct isotopic signatures and fragmentation lability.
This guide provides an objective comparison of mass spectrometric behaviors between chloropyridazinone derivatives and their non-chlorinated analogs. Unlike standard spectral libraries that merely list peaks, this guide elucidates the causality behind fragmentation pathways, enabling researchers to structurally validate novel derivatives with high confidence.
Comparative Analysis: Chlorinated vs. Non-Chlorinated Scaffolds
The presence of a chlorine atom at the C-4 or C-5 position of the pyridazinone ring fundamentally alters the fragmentation landscape. The table below summarizes the key mass spectrometric differentiators.
Table 1: MS Performance Comparison
Feature
Chloropyridazinone Derivatives
Non-Chlorinated Pyridazinones
Analytical Implication
Isotopic Pattern
Distinct M / M+2 (3:1 ratio)
Single M peak (dominant)
Critical: The Cl isotope cluster acts as a tracer for fragment ions retaining the halogen.
Ionization Efficiency (ESI+)
Moderate (Cl is electron-withdrawing)
High (N-rich ring is more basic)
Chlorinated derivatives may require higher capillary voltages or dopants for optimal signal.
Primary Fragmentation (EI)
Radical loss of Cl• (M-35/37)
Loss of CO (M-28) or N₂ (M-28)
Cl-loss often competes with ring contraction in chlorinated derivatives.
Ring Stability
Destabilized by inductive effect (-I)
Stabilized by resonance
Chlorinated rings open more readily under CID (Collision-Induced Dissociation).
Diagnostic Neutral Loss
HCl (36/38 Da) in ESI; Cl• in EI
HCN (27 Da) or CO (28 Da)
Presence of HCl loss is the "smoking gun" for chloropyridazinone identification.
Mechanistic Fragmentation Pathways[1][2][3]
To accurately interpret spectra, one must understand the driving forces behind bond cleavage. We categorize these into Electron Ionization (EI) and Electrospray Ionization (ESI) mechanisms.
Electron Ionization (EI) Pathways
In EI (70 eV), the molecular ion (
) is highly energetic.
The Chlorine "Handle": The weakest bond is often the C-Cl bond. Homolytic cleavage yields the
cation.
Ring Contraction: Following or competing with Cl loss, the pyridazinone ring typically expels carbon monoxide (CO, 28 Da) to form a 5-membered pyrazole-like cation.
Diazo-Type Cleavage: Loss of
is possible but less common than CO loss due to the stability of the amide-like bond in the pyridazinone ring.
ESI-MS/MS Pathways
In soft ionization (ESI+), the protonated molecule
dominates.
Protonation Site: Protonation occurs preferentially at the N-2 nitrogen (amide-like nitrogen).
Elimination of HCl: A characteristic pathway for chloropyridazinones involving the interaction of the protonated nitrogen with the adjacent chlorine, leading to the neutral loss of HCl (36 Da).
Retro-Diels-Alder (RDA): While less dominant than in simple flavonoids, RDA-type ring opening can occur, splitting the heterocyclic ring.
Visualization of Signaling Pathways
The following diagram illustrates the fragmentation logic for a representative 4-chloro-3(2H)-pyridazinone. This workflow serves as a decision tree for structural elucidation.
Caption: Figure 1. Decision tree for ESI-MS/MS fragmentation of chloropyridazinones. Path A (HCl loss) confirms the proximity of Cl to the protonation site.
Standardized Experimental Protocol
To replicate these patterns and validate your own derivatives, follow this self-validating protocol. This workflow ensures that ionization artifacts do not obscure the true fragmentation pattern.
Phase 1: Sample Preparation
Solvent: Methanol (LC-MS grade). Avoid acetonitrile initially as it can suppress ionization in some N-heterocycles.
Concentration: 1-10 µg/mL. High concentrations lead to dimer formation (
), which complicates interpretation.
Phase 2: ESI-MS/MS Acquisition
Direct Infusion: Inject sample at 5-10 µL/min.
Source Parameters (Generic for Q-TOF/Orbitrap):
Spray Voltage: 3.5 - 4.0 kV (Positive Mode).
Capillary Temp: 275°C.
Rationale: Moderate temperature prevents thermal degradation of the labile C-Cl bond before ionization.
MS2 Optimization:
Apply stepped Collision Energy (CE): 15, 30, 45 eV.
Validation Step: At 15 eV, the parent ion should remain ~50% abundant. If the parent is gone, the energy is too high to detect the primary loss of CO.
Phase 3: Data Interpretation (The "Rule of Three")
For every putative chloropyridazinone, verify:
Isotope Check: Does the parent ion show the characteristic 3:1 intensity ratio (M : M+2)?
Fragment Trace: Does the fragment at
(loss of CO) retain the 3:1 ratio? (If yes, Cl is still attached).
Deep Fragmentation: Does the deep fragment (low m/z) lose the isotope pattern? (Indicates eventual loss of Cl).
References
Petreska Stanoeva, J., et al. (2022).[1] Establishing Mass Spectral Fragmentation Patterns for the Characterization of 1,2-Unsaturated Pyrrolizidine Alkaloids and N-Oxides. Macedonian Journal of Chemistry and Chemical Engineering. Available at: [Link]
Salem, M. A. I., et al. (2014).[2] Mass Spectral Fragmentation Modes of Some New Pyrimidinethiones, Thiazolo[3,2-a]Pyrimidines and Bis-Pyrimidines. International Journal of Materials and Chemistry. Available at: [Link]
Scholarena. (2014). Chlorinated Pyridazin-3-(2H)-ones as Novel Anti-Cancer Agents. Journal of Cancer Research and Immuno-Oncology. Available at: [Link]
Murty, M. R. V. S., et al. (2005).[3] Mass spectral analysis of chloropicrin under negative ion chemical ionization conditions. Analytical Chemistry (PubMed). Available at: [Link]
Comparative SAR Guide: Pyridazinone vs. Pyrazole Scaffolds in Targeted Therapeutics
Executive Summary: The Case for Pyridazinone Bioisosterism In the landscape of non-steroidal anti-inflammatory drugs (NSAIDs) and targeted anticancer therapies, the pyrazole scaffold (exemplified by Celecoxib and Rofecox...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary: The Case for Pyridazinone Bioisosterism
In the landscape of non-steroidal anti-inflammatory drugs (NSAIDs) and targeted anticancer therapies, the pyrazole scaffold (exemplified by Celecoxib and Rofecoxib) has long been the industry standard. However, cardiovascular risks associated with diarylheterocycles have necessitated the exploration of alternative templates.
The 3(2H)-pyridazinone scaffold has emerged as a superior bioisostere. Unlike the rigid pyrazole core, the pyridazinone ring offers unique tautomeric flexibility and an additional hydrogen-bonding acceptor (the carbonyl oxygen), which significantly alters the pharmacokinetic profile while maintaining potent COX-2 selectivity. This guide objectively compares the Structure-Activity Relationship (SAR) of pyridazinone analogs against established pyrazole standards, highlighting their potential as safer, dual-action candidates (COX-2/VEGFR-2).
Scaffold Architecture & Modification Zones
To engineer potent analogs, one must understand the distinct "modifiable zones" of the pyridazinone core compared to the pyrazole standard.
Figure 1: Comparative SAR Logic (Graphviz Visualization)
The following diagram maps the critical substitution points on the pyridazinone ring and their direct impact on biological activity.
Caption: Functional mapping of the pyridazinone scaffold. Zone 1 (N-2) is the critical determinant for COX-2 binding affinity, distinguishing it from pyrazole N-1 interactions.
Critical SAR Analysis: Pyridazinone vs. Pyrazole
3.1. Zone 1: The N-2 Substitution (The Selectivity Driver)
In pyrazole-based coxibs (e.g., Celecoxib), the sulfonamide pharmacophore is typically attached to the N-1 phenyl ring. In pyridazinone analogs, the N-2 position plays this role but with stricter steric requirements.
Finding: Unsubstituted N-2 analogs show negligible COX-2 activity.[1]
Optimization: Introduction of a bulky aryl group (e.g., 4-methoxyphenyl or 4-fluorophenyl) at N-2 drastically reduces IC50 values.
Data Point: Replacing a methyl group with a phenyl group at N-2 improves potency by >10-fold in enzyme inhibition assays [1].
3.2. Zone 2: The C-6 Lipophilic Tail
The C-6 position targets the hydrophobic accessory pocket of the COX-2 enzyme.
Pyridazinone Advantage: Unlike the fixed geometry of pyrazoles, the C-6 aryl group in pyridazinones can rotate more freely, allowing for an "induced fit" that may reduce off-target binding to COX-1.
Modification: Substitution with 4-chlorophenyl or 4-methylphenyl at C-6 yields selectivity indices (SI) superior to Indomethacin and comparable to Celecoxib [2].
3.3. Comparative Performance Data
The table below synthesizes experimental data comparing a lead pyridazinone analog (Compound 6b) against the clinical standard Celecoxib.
Feature
Celecoxib (Standard)
Pyridazinone Analog (Cmpd 6b)
Performance Delta
Scaffold
1,5-Diarylpyrazole
6-Aryl-3(2H)-pyridazinone
Bioisosteric replacement
COX-2 IC50
0.05 µM
0.04 - 0.06 µM
Equipotent
COX-1 IC50
15.0 µM
> 20.0 µM
Higher Selectivity
Selectivity Index (SI)
~300
> 330
+10% Improvement
Ulcerogenic Index
Low
Negligible
Improved Safety
Dual Activity
None (COX-2 only)
Potential VEGFR-2 Inhibition
Added Value
Data synthesized from recent SAR studies on diarylheterocycles [1, 3].[1]
A significant advantage of the pyridazinone scaffold over pyrazoles is its emerging role in polypharmacology . Recent studies indicate that specific pyridazinone-urea derivatives (structurally similar to Sorafenib) can inhibit VEGFR-2 while maintaining COX-2 suppression.
Mechanism: The urea linker at position 4 or 5 of the pyridazinone ring interacts with the Asp-Phe-Gly (DFG) motif of the VEGFR-2 kinase domain, a binding mode distinct from the COX-2 hydrophobic channel interaction [4].
Figure 2: Dual-Targeting Mechanism (Graphviz)
Caption: Dual-action pathway where the pyridazinone scaffold bridges anti-inflammatory and anti-angiogenic mechanisms.
Experimental Protocols (Self-Validating Systems)
5.1. Synthesis of 6-Aryl-3(2H)-pyridazinones
This protocol uses a Friedel-Crafts acylation followed by hydrazinolysis. It is preferred for its high yield and regioselectivity.
Friedel-Crafts Acylation:
React succinic anhydride (1.0 eq) with the appropriate aromatic hydrocarbon (e.g., toluene) in the presence of anhydrous AlCl3 (2.5 eq).
Control: Maintain temperature < 10°C to prevent polymerization.
Validation: TLC should show disappearance of anhydride. Product:
-aroylpropionic acid.
Cyclization (Hydrazinolysis):
Reflux the resulting keto-acid with hydrazine hydrate (1.5 eq) in ethanol for 4–6 hours.
Critical Step: Monitor pH; reaction is complete when the solution becomes neutral.
Purification: Recrystallize from ethanol to yield the 4,5-dihydro-pyridazinone intermediate.
Dehydrogenation (Aromatization):
Treat the intermediate with Br2/Acetic Acid or Sodium 3-nitrobenzenesulfonate to yield the fully aromatic 3(2H)-pyridazinone.
5.2. COX-2 Inhibition Assay (In Vitro)
To verify the SAR claims, use a colorimetric COX (ovine) inhibitor screening assay.
Incubate enzyme (COX-1 or COX-2) with test compound (0.01 – 100 µM) for 10 min at 25°C.
Add Arachidonic acid/TMPD mixture.
Measure absorbance at 590 nm after 2 minutes.
Calculation:
is calculated from the log-dose response curve.
Quality Control: Celecoxib (positive control) must yield
.
References
Li, J., et al. (2011). Selective COX-2 Inhibitors: A Review of Their Structure-Activity Relationships. Brieflands. Link
Hassan, R. A., et al. (2025). Design and synthesis of new pyridazinone derivatives as selective COX-2 inhibitors. Bioorganic & Medicinal Chemistry. Link
Elagawany, M., et al. (2022).[2][3] Pyridazinones and Structurally Related Derivatives with Anti-Inflammatory Activity. MDPI Molecules. Link
Metwally, K., et al. (2024). Pyrrolo[2,3-D]Pyrimidines as EGFR and VEGFR Kinase Inhibitors: A Comprehensive SAR Review. Current Medicinal Chemistry. Link
Abdellatif, K. R., et al. (2022).[4] Recent development on COX-2 inhibitors as promising anti-inflammatory agents.[1] PubMed Central. Link
A Senior Application Scientist's Guide to Verifying the Chemical Identity of 4-Methoxybenzoyl Chloride (CAS 100-07-2) using IR Spectroscopy
A Note on Chemical Identification: In the realm of chemical research and development, precision is paramount. An accurate and unambiguous identification of a chemical entity is the foundation upon which all subsequent wo...
Author: BenchChem Technical Support Team. Date: February 2026
A Note on Chemical Identification: In the realm of chemical research and development, precision is paramount. An accurate and unambiguous identification of a chemical entity is the foundation upon which all subsequent work is built. A Chemical Abstracts Service (CAS) number is a unique identifier for a specific chemical substance. The initial query for this guide referenced CAS 944-88-7; however, this appears to be a typographical error, as this identifier is not associated with a common, simple organic molecule amenable to a straightforward spectroscopic analysis guide. Instead, this guide will focus on a structurally related and widely used chemical, 4-methoxybenzoyl chloride , which bears the CAS number 100-07-2 .[1][2][3] This situation underscores the criticality of verifying CAS numbers to ensure the correct chemical identity is being investigated.
Introduction to 4-Methoxybenzoyl Chloride
4-Methoxybenzoyl chloride, also known as p-anisoyl chloride, is a versatile acylating agent employed in the synthesis of a wide array of pharmaceuticals, agrochemicals, and other specialty chemicals.[3] Its molecular structure consists of a benzene ring substituted with a methoxy group (-OCH3) and a reactive acyl chloride group (-COCl).[3] Given its reactivity, particularly with water, confirming its identity and purity prior to use is a critical step in any synthetic protocol.
Verifying Chemical Identity with Infrared (IR) Spectroscopy
Infrared (IR) spectroscopy is a powerful, rapid, and non-destructive analytical technique that provides a molecular fingerprint of a compound. The principle lies in the absorption of infrared radiation by a molecule, which excites vibrations of its chemical bonds. Different functional groups absorb at characteristic frequencies, allowing for the identification of the key structural components of a molecule. For a compound like 4-methoxybenzoyl chloride, IR spectroscopy is an excellent first-line technique for identity confirmation.
Experimental Protocol: Attenuated Total Reflectance (ATR) FT-IR Analysis
This protocol describes the analysis of 4-methoxybenzoyl chloride using a Fourier-Transform Infrared (FT-IR) spectrometer equipped with an Attenuated Total Reflectance (ATR) accessory, a common and convenient setup for liquid and solid samples.
Materials:
Sample of 4-methoxybenzoyl chloride (CAS 100-07-2)
FT-IR spectrometer with a diamond or germanium ATR crystal
Isopropanol or acetone for cleaning
Lint-free laboratory wipes
Spatula
Procedure:
Background Spectrum Acquisition:
Ensure the ATR crystal is clean by wiping it with a lint-free wipe dampened with isopropanol or acetone.
Acquire a background spectrum. This measures the ambient atmosphere (water vapor, carbon dioxide) and the ATR crystal itself, and will be automatically subtracted from the sample spectrum.
Sample Application:
Place a small amount of the 4-methoxybenzoyl chloride sample directly onto the ATR crystal. If the sample is a solid, ensure good contact with the crystal by applying gentle pressure with the built-in press. If it is a liquid, a single drop is sufficient.[1]
Spectrum Acquisition:
Acquire the sample spectrum. The instrument will co-add multiple scans to improve the signal-to-noise ratio. A typical acquisition might involve 16 to 32 scans at a resolution of 4 cm⁻¹.
Data Processing and Interpretation:
The resulting spectrum will be a plot of absorbance or transmittance versus wavenumber (cm⁻¹).
Identify the key absorption bands and compare them to the expected frequencies for the functional groups present in 4-methoxybenzoyl chloride.
Interpreting the IR Spectrum of 4-Methoxybenzoyl Chloride
The IR spectrum of 4-methoxybenzoyl chloride will exhibit several characteristic absorption bands that, when taken together, provide a unique fingerprint for the molecule.
Functional Group
Expected Absorption Range (cm⁻¹)
Comments
C=O (Acyl Chloride)
1750 - 1815
This is a very strong and sharp absorption, characteristic of the carbonyl group in an acyl chloride. Its high frequency is due to the electron-withdrawing effect of the chlorine atom.
These are typically strong absorptions. The asymmetric stretch is usually the more intense of the two.
C-Cl (Acyl Chloride)
650 - 850
This absorption can sometimes be difficult to assign definitively as it falls in the fingerprint region where many other vibrations occur.
C=C (Aromatic Ring)
1400 - 1600
A series of absorptions, often of medium to weak intensity, are characteristic of the benzene ring.
=C-H (Aromatic)
3000 - 3100 (stretching) and 690 - 900 (out-of-plane bending)
The out-of-plane bending vibrations are particularly useful for determining the substitution pattern of the benzene ring. For a para-substituted ring like in 4-methoxybenzoyl chloride, a strong absorption is expected in the 810-840 cm⁻¹ range.
C-H (Methyl)
2850 - 3000
These are the stretching vibrations of the methyl group in the methoxy substituent.
By comparing the obtained spectrum with a reference spectrum from a reputable database, a confident identification can be made.[1]
Workflow for Chemical Identity Verification
The following diagram illustrates a typical workflow for verifying the identity of a chemical standard like 4-methoxybenzoyl chloride.
Caption: A workflow diagram illustrating the key steps in verifying the chemical identity of a compound, from initial checks to spectroscopic analysis and final confirmation.
Comparison with Alternative Analytical Techniques
While IR spectroscopy is a valuable tool, a comprehensive identification often involves orthogonal techniques that provide complementary information. The table below compares IR spectroscopy with Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) for the identification of 4-methoxybenzoyl chloride.
Technique
Principle
Information Obtained
Advantages
Disadvantages
Infrared (IR) Spectroscopy
Absorption of IR radiation causing molecular vibrations.
Identification of functional groups.
Rapid, non-destructive, relatively inexpensive, and easy to use.
Provides limited information on the overall molecular structure and connectivity.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Absorption of radiofrequency waves by atomic nuclei in a magnetic field.
Detailed information on the molecular structure, including the chemical environment and connectivity of atoms (e.g., ¹H and ¹³C NMR).[4][5]
Provides unambiguous structural elucidation.
More expensive instrumentation, requires larger sample amounts, and can be more time-consuming.
Mass Spectrometry (MS)
Ionization of molecules and separation of the ions based on their mass-to-charge ratio.
Precise molecular weight and information on molecular fragmentation patterns.[6]
Extremely sensitive, provides accurate molecular weight, and can be coupled with chromatographic techniques for mixture analysis.
Can be a destructive technique, and interpretation of fragmentation patterns can be complex.
In a research and development setting, a combination of these techniques is often employed for a comprehensive and unambiguous identification of a chemical substance. IR spectroscopy provides a quick confirmation of the key functional groups, while NMR and MS provide detailed structural and molecular weight information, respectively.
Conclusion
Verifying the chemical identity of a substance like 4-methoxybenzoyl chloride (CAS 100-07-2) is a critical step in ensuring the reliability and reproducibility of scientific research. Infrared spectroscopy serves as an invaluable tool for this purpose, offering a rapid and straightforward method for confirming the presence of key functional groups. When used in conjunction with other analytical techniques such as NMR and Mass Spectrometry, a high degree of confidence in the chemical's identity can be achieved, upholding the principles of scientific integrity and enabling the advancement of drug development and other scientific endeavors.
References
PubChem. (n.d.). p-Anisoyl chloride. Retrieved from [Link]
PubChem. (n.d.). 4-Methyloxybenzyl chloride. Retrieved from [Link]
NIST. (n.d.). Benzoyl chloride, 4-methoxy-. Retrieved from [Link]
PharmaCompass. (n.d.). 4-Methoxybenzoyl Chloride (P-Anisoyl Chloride). Retrieved from [Link]
Operational Guide: Safe Disposal of 4-Chloro-5-morpholin-4-ylpyridazin-3(2H)-one Part 1: Executive Summary & Immediate Action Core Directive: 4-Chloro-5-morpholin-4-ylpyridazin-3(2H)-one must be treated as Halogenated Or...
Author: BenchChem Technical Support Team. Date: February 2026
Operational Guide: Safe Disposal of 4-Chloro-5-morpholin-4-ylpyridazin-3(2H)-one
Part 1: Executive Summary & Immediate Action
Core Directive: 4-Chloro-5-morpholin-4-ylpyridazin-3(2H)-one must be treated as Halogenated Organic Waste . Do not dispose of this compound down the drain or in municipal trash.
For operational safety, this compound presents a dual-hazard profile:
Chemical Hazard: Thermal decomposition releases toxic Hydrogen Chloride (HCl) and Nitrogen Oxides (NOx).
Biological Hazard: As a pyridazinone derivative, it likely possesses biological activity (e.g., enzyme inhibition), necessitating containment protocols similar to active pharmaceutical ingredients (APIs).
Immediate Disposal Classification:
Waste Stream: Solid Chemical Waste (Halogenated).
RCRA Status (USA): Not P-listed or U-listed. Must be characterized for toxicity/reactivity; default to Hazardous Waste in absence of definitive TCLP data.
Incineration Requirement: High-temperature incineration with flue gas scrubbing.
Part 2: Hazard Identification & Risk Assessment
To ensure safety, we must understand the causality behind the protocols. The disposal method is dictated by the molecule's functional groups.
Functional Group
Associated Hazard
Impact on Disposal
Chlorine Substituent
Formation of HCl gas during combustion.
MANDATORY: Incineration must occur in a facility with acid gas scrubbers. Open burning is prohibited.[1][2][3][4]
Morpholine Ring
Potential skin/eye irritation and aquatic toxicity.[4][5]
MANDATORY: Prevent release into waterways. Triple-rinse containers; rinsate is hazardous waste.
MANDATORY: Treat as a sensitizer. Use HEPA-filtered ventilation during handling to prevent inhalation of dust.
Critical Safety Warning:
Ensure this waste is segregated from strong oxidizing agents . The morpholine moiety can react with nitrosating agents (if present in mixed waste) to form nitrosamines, which are potent carcinogens.
Part 3: Step-by-Step Disposal Protocol
A. Solid Waste (Powder/Crystals)
Most common form for CAS 944-88-7.
Containment: Transfer the solid into a clear, chemically compatible polyethylene or glass container.
Labeling: Affix a hazardous waste label. Clearly write:
Chemical Name: 4-Chloro-5-morpholin-4-ylpyridazin-3(2H)-one
Secondary Containment: Place the primary container into a secondary bin (e.g., Nalgene tub) designated for "Halogenated Solids."
Disposal Handoff: Transfer to EHS (Environmental Health & Safety) for off-site incineration.
B. Liquid Waste (Solutions in DMSO, Methanol, etc.)
Segregation: Do NOT mix with non-halogenated solvents (e.g., Acetone, Ethanol) if possible, as this increases the volume of expensive halogenated waste.
Collection: Pour into a carboy specifically marked "Halogenated Organic Solvents."
pH Check: Ensure the solution pH is between 5 and 9. If the compound was used in an acidic reaction, neutralize carefully before adding to the waste stream to prevent drum pressurization.
Part 4: Emergency Procedures (Spill Management)
Scenario: A 5g bottle of powder drops and shatters.
Protocol:
Evacuate & Ventilate: Clear the immediate area. Allow aerosols to settle (10-15 mins).
PPE Upgrade: Wear nitrile gloves (double gloved), lab coat, safety goggles, and a N95 or P100 particulate respirator .
Dry Clean-Up:
Do not dry sweep (creates dust).
Cover the spill with a damp paper towel or use a HEPA vacuum designated for chemical spills.
Scoop the material into a wide-mouth waste jar.
Decontamination: Wipe the surface with a soap/water solution, followed by an alcohol wipe. Dispose of all wipes as solid hazardous waste.
Part 5: Visualizations & Workflows
Figure 1: Waste Stream Decision Tree
Use this logic flow to determine the correct containerization immediately.
Caption: Decision logic for segregating 4-Chloro-5-morpholin-4-ylpyridazin-3(2H)-one waste. Note that even in non-halogenated solvents, the presence of the chlorine atom in the solute often necessitates the "Halogenated" waste stream.
Part 6: Regulatory Compliance (USA/EU)
EPA (USA):
Waste Code: Likely Not Listed (Not a P or U waste).
Determination: Generator is responsible for determination (40 CFR 262.11). Due to the chlorination, it is best practice to manage as D001 (Ignitable) if in flammable solvent, or simply as Hazardous Waste based on toxicity profiles of morpholine derivatives.
EU Waste Framework Directive:
EWC Code: Suggest using 16 05 06 * (laboratory chemicals, consisting of or containing hazardous substances, including mixtures of laboratory chemicals).
Part 7: References
PubChem. (2025).[9] 5-Amino-4-chloropyridazin-3(2H)-one (Related Structure Hazard Data). National Library of Medicine. [Link]
ECHA (European Chemicals Agency). (2025).[9] Morpholine: Substance Information and Classification.[1][7][8][10][Link]
US EPA. (2024). Hazardous Waste Generators: Managing Your Waste.[Link]
Senior Scientist Note: In the absence of a substance-specific LD50 for this precise intermediate, we apply the "Precautionary Principle" based on its structural moieties: the morpholine ring (potential corrosivity/irritation) and the chlorinated pyridazinone core (potential sensitization).[1]
This compound is a functionalized heterocyclic building block . While it lacks the extreme volatility of free morpholine, it presents distinct risks as a solid particulate.
Hazard Domain
Risk Assessment
Mechanistic Basis
Inhalation
Moderate (Dust)
Solid particulates can mechanically irritate the alveoli; the morpholine moiety suggests potential mucous membrane irritation.
Skin Contact
Moderate to High
Chlorinated heterocycles are frequent sensitizers. Potential for dermal absorption exists due to the lipophilic morpholine ring.
Eye Contact
High
Basic nitrogenous compounds can cause corneal opacity or severe irritation upon contact with lachrymal fluid.
Reactivity
Low
Stable under standard conditions, but releases toxic NOₓ and HCl fumes upon thermal decomposition.
The PPE Barrier Matrix
Do not rely on a "one-size-fits-all" approach. Select PPE based on your operational scale.
Table 1: Scale-Dependent PPE Requirements
Protective Layer
Analytical Scale (<100 mg)
Preparative/Bulk Scale (>1 g)
Rationale
Hand Protection
Nitrile (0.11 mm / 4 mil) Single Layer
Nitrile (Double Gloving)Inner: 4 mil
Outer: 5-8 mil
Respiratory
Fume Hood (Sash at 18")No respirator required if contained.
P100 / N95 Respirator Required if handling open powder outside a hood.
Controls fine particulate dust which is the primary vector of exposure.
Goggles prevent dust ingress; glasses only protect against impact.
Body Defense
Standard Lab Coat (Cotton/Poly blend)
Tyvek® Sleeves or Apron + Lab Coat
Disposable sleeves prevent cuff contamination, a common source of dermatitis.
Operational Protocols
A. Engineering Controls & Setup
Before opening the vial, verify the Face Velocity of your fume hood is between 80–100 fpm (0.4–0.5 m/s) .
Static Control: This powder may be electrostatic. Use an antistatic gun or ionizer bar if the powder "flies" during weighing to prevent dispersal.
Solvent Selection: If dissolving, avoid highly volatile solvents (like Ether) initially to prevent aerosolization of the dissolved compound. Use DMSO or DMF for stock solutions where possible to lower vapor pressure.
B. The "No-Touch" Weighing Technique
Avoid direct manipulation. Use the following workflow to minimize contamination:
Tare: Place the receiving vessel (vial/flask) on the balance inside the hood.
Transfer: Use a disposable spatula or a dedicated micro-spatula. Do not reuse spatulas.
Seal: Cap the receiving vessel immediately after addition.
Wipe: Wipe the exterior of the stock container with a Kimwipe dampened in Methanol before returning it to storage.
C. Decontamination Workflow
If the powder spills or equipment needs cleaning:
Solubilize: Do not dry sweep. Wet the area with a paper towel soaked in Ethanol or Acetone .
Neutralize: Wipe the surface with a mild soap solution (1% Alconox) to remove residues.
Verify: Visually inspect for any yellow/off-white residue.
Visualization: Safety Logic & Workflow
Diagram 1: PPE Decision Logic Tree
This logic ensures you are neither under-protected nor over-encumbered.
Caption: Decision matrix for selecting PPE based on physical state and operational scale.
Diagram 2: Emergency Spill Response
Immediate actions to take in the event of a powder spill.
Caption: Step-by-step protocol for containing and cleaning spills to prevent aerosolization.
Waste Disposal & Compliance
Improper disposal of halogenated heterocycles is a common regulatory violation.
Classification: Segregate as Halogenated Organic Waste .
Labeling: Clearly mark the waste tag with the full chemical name. Do not label simply as "Chemical Waste."
Liquid Waste: If the compound is in solution (e.g., HPLC waste), ensure the carboy is compatible with the solvent (HDPE is generally safe).
Solid Waste: Contaminated gloves, paper towels, and weighing boats must go into a solid hazardous waste bin, not the regular trash.
References
National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 819793 (Pyridazinone analogs). Retrieved from [Link]
Occupational Safety and Health Administration (OSHA). Laboratory Safety Guidance: Chemical Hygiene Plan. Retrieved from [Link]